Amprotropine
Description
Structure
3D Structure
Properties
CAS No. |
148-32-3 |
|---|---|
Molecular Formula |
C18H29NO3 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
[3-(diethylamino)-2,2-dimethylpropyl] 3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C18H29NO3/c1-5-19(6-2)13-18(3,4)14-22-17(21)16(12-20)15-10-8-7-9-11-15/h7-11,16,20H,5-6,12-14H2,1-4H3 |
InChI Key |
ORXLOAFNULMXBG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(C)(C)COC(=O)C(CO)C1=CC=CC=C1 |
Canonical SMILES |
CCN(CC)CC(C)(C)COC(=O)C(CO)C1=CC=CC=C1 |
Related CAS |
134-53-2 (PO4) |
Synonyms |
amprotropine amprotropine phosphate Syntropan |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Amprotropine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amprotropine is a synthetic anticholinergic agent classified as a non-selective muscarinic acetylcholine receptor (mAChR) antagonist. Its mechanism of action centers on the competitive blockade of the five subtypes of muscarinic receptors (M1-M5), thereby inhibiting the effects of the neurotransmitter acetylcholine. This antagonism disrupts the normal physiological functions mediated by the parasympathetic nervous system. This guide provides a comprehensive overview of the molecular interactions, downstream signaling consequences, and experimental methodologies used to characterize the pharmacological profile of this compound.
Introduction to this compound
This compound is a tropane derivative with structural similarities to atropine. As a competitive antagonist, this compound binds to muscarinic receptors at the same site as acetylcholine but does not activate them, preventing the initiation of downstream signaling cascades. The physiological effects of this compound are characteristic of antimuscarinic agents and include inhibition of glandular secretions, relaxation of smooth muscle, and effects on heart rate. The extent of these effects is dependent on the dose and the relative affinity of this compound for the different muscarinic receptor subtypes present in various tissues.
Molecular Mechanism of Action: Muscarinic Receptor Antagonism
The primary mechanism of action of this compound is its competitive antagonism of muscarinic acetylcholine receptors. Muscarinic receptors are G protein-coupled receptors (GPCRs) that are integral to the function of the parasympathetic nervous system and also play roles in the central nervous system.
There are five subtypes of muscarinic receptors, each with distinct tissue distributions and signaling pathways:
-
M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Upon activation by an agonist, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of certain ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs).
This compound, by blocking these receptors, prevents the aforementioned signaling events from occurring in response to acetylcholine.
Signaling Pathways Modulated by this compound
By antagonizing muscarinic receptors, this compound effectively inhibits two major signaling pathways:
Inhibition of the Gq/11 Signaling Pathway
This compound's blockade of M1, M3, and M5 receptors prevents the activation of the Gq/11 pathway. This results in the inhibition of phospholipase C and the subsequent downstream signaling events, including IP3-mediated intracellular calcium mobilization and DAG-mediated activation of PKC. The physiological consequences include the relaxation of smooth muscles (e.g., in the bronchi, gastrointestinal tract, and bladder) and reduced glandular secretions (e.g., salivary and sweat glands).
Inhibition of the Gi/o Signaling Pathway
By blocking M2 and M4 receptors, this compound prevents the inhibition of adenylyl cyclase, leading to a relative increase in cAMP levels that would otherwise be suppressed by acetylcholine. This is particularly relevant in cardiac tissue, where M2 receptor antagonism leads to an increase in heart rate.
Quantitative Data
| Receptor Subtype | Ligand | Assay Type | pKi | Ki (nM) |
| M1 | Atropine | Binding | 8.9 - 9.2 | 0.63 - 1.26 |
| M2 | Atropine | Binding | 9.0 - 9.4 | 0.40 - 1.00 |
| M3 | Atropine | Binding | 9.1 - 9.5 | 0.32 - 0.79 |
| M4 | Atropine | Binding | 8.9 - 9.3 | 0.50 - 1.26 |
| M5 | Atropine | Binding | 8.8 - 9.1 | 0.79 - 1.58 |
Note: The ranges provided are compiled from various sources and may vary depending on the experimental conditions.
Experimental Protocols
The pharmacological activity of this compound can be characterized using a variety of in vitro assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay (Competition Assay)
This assay is used to determine the binding affinity (Ki) of this compound for each muscarinic receptor subtype.
Objective: To determine the concentration of this compound that inhibits 50% of the binding of a specific radioligand to a particular muscarinic receptor subtype (IC50), from which the inhibitory constant (Ki) can be calculated.
Materials:
-
Cell membranes expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of atropine).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Protocol:
-
Prepare a dilution series of this compound.
-
In a 96-well plate, add the cell membranes, radioligand (at a concentration close to its Kd), and either buffer (for total binding), a concentration of this compound, or the non-specific binding control.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (Schild Analysis)
This assay determines the potency of this compound as a competitive antagonist (pA2 value).
Objective: To quantify the ability of this compound to inhibit the functional response induced by a muscarinic agonist (e.g., carbachol).
Materials:
-
A cell line or isolated tissue preparation expressing the muscarinic receptor subtype of interest.
-
A muscarinic agonist (e.g., carbachol).
-
This compound solutions of varying concentrations.
-
Physiological salt solution or appropriate cell culture medium.
-
A system to measure the functional response (e.g., intracellular calcium flux, smooth muscle contraction).
Protocol:
-
Generate a cumulative concentration-response curve for the agonist alone to determine its EC50.
-
Wash the cells or tissue to remove the agonist.
-
Pre-incubate the preparation with a known concentration of this compound for a sufficient time to reach equilibrium.
-
Generate a second cumulative concentration-response curve for the agonist in the presence of this compound.
-
Repeat steps 2-4 with at least two other concentrations of this compound.
-
Calculate the dose ratio (DR) for each concentration of this compound: DR = EC50 of agonist in the presence of antagonist / EC50 of agonist alone.
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
Perform a linear regression on the data. For a competitive antagonist, the slope should be close to 1. The x-intercept of the regression line is the pA2 value.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit agonist-induced calcium release mediated by Gq/11-coupled muscarinic receptors (M1, M3, M5).
Objective: To determine the IC50 value for this compound's inhibition of an agonist-induced increase in intracellular calcium.
Materials:
-
Cells expressing the M1, M3, or M5 receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A muscarinic agonist (e.g., carbachol).
-
This compound solutions of varying concentrations.
-
A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR).
Protocol:
-
Plate the cells in a 96- or 384-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Prepare a plate with varying concentrations of this compound and another plate with the agonist at a concentration that gives a submaximal response (e.g., EC80).
-
Place both plates in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add the this compound solutions to the cells and incubate for a short period.
-
Add the agonist to the cells and immediately begin recording the fluorescence intensity over time.
-
The peak fluorescence response is measured for each well.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration to determine the IC50 value.
cAMP Assay
This assay measures the ability of this compound to block the agonist-induced inhibition of cAMP production mediated by Gi/o-coupled muscarinic receptors (M2, M4).
Objective: To determine the IC50 value for this compound's reversal of agonist-induced inhibition of adenylyl cyclase.
Materials:
-
Cells expressing the M2 or M4 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
A muscarinic agonist (e.g., carbachol).
-
This compound solutions of varying concentrations.
-
A cAMP detection kit (e.g., HTRF, ELISA).
Protocol:
-
Pre-treat the cells with varying concentrations of this compound.
-
Stimulate the cells with a combination of forskolin and the muscarinic agonist. The agonist will inhibit the forskolin-stimulated cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.
-
Plot the percentage of reversal of the agonist's inhibitory effect against the logarithm of the this compound concentration to determine the IC50 value.
Conclusion
This compound exerts its pharmacological effects through competitive antagonism of all five subtypes of muscarinic acetylcholine receptors. This blockade inhibits both Gq/11- and Gi/o-mediated signaling pathways, leading to a wide range of physiological effects characteristic of anticholinergic agents. A thorough understanding of its interaction with each receptor subtype, quantified through binding and functional assays, is crucial for its application in research and potential therapeutic development. Further studies are required to elucidate the specific binding affinities and functional potencies of this compound at each of the five human muscarinic receptor subtypes to provide a more complete pharmacological profile.
Amprotropine as a Muscarinic Antagonist: A Technical Guide
Introduction to Muscarinic Receptors and Antagonism
Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that play a pivotal role in mediating the effects of the neurotransmitter acetylcholine (ACh) in the central and peripheral nervous systems.[1] These receptors are involved in a wide array of physiological functions, including heart rate regulation, smooth muscle contraction, glandular secretion, and cognitive processes.[1] Five distinct subtypes of muscarinic receptors have been identified, designated M1 through M5, each with a unique tissue distribution and signaling pathway.[1]
Muscarinic antagonists are compounds that competitively block the binding of ACh to mAChRs, thereby inhibiting the physiological responses mediated by these receptors.[2] These agents are of significant therapeutic interest and are used in the treatment of various conditions, such as chronic obstructive pulmonary disease (COPD), overactive bladder, and certain types of bradycardia.[2] Amprotropine, a synthetic anticholinergic agent, falls into this class of drugs. This guide provides an in-depth overview of the pharmacological principles of muscarinic antagonism, with a focus on the data and methodologies used to characterize such compounds.
Muscarinic Receptor Subtypes and Signaling Pathways
The five muscarinic receptor subtypes are broadly classified into two major signaling pathways based on their G protein coupling:
-
Gq/11-coupled receptors (M1, M3, and M5): Activation of these receptors stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
Gi/o-coupled receptors (M2 and M4): Activation of these receptors inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the Gi/o proteins can also directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs).
The distinct signaling cascades initiated by each receptor subtype are fundamental to their diverse physiological roles. The following diagrams illustrate these primary signaling pathways.
Quantitative Data Presentation: Atropine as a Representative Antagonist
The affinity and potency of a muscarinic antagonist are quantified through various in vitro assays. The data is typically presented in terms of inhibition constants (Ki), half-maximal inhibitory concentrations (IC50), and pA2 values.
Radioligand Binding Affinity (Ki)
Binding affinity is determined using radioligand competition binding assays, where the antagonist's ability to displace a known radiolabeled ligand from the receptor is measured. The Ki value represents the equilibrium dissociation constant of the inhibitor.
| Receptor Subtype | Atropine Ki (nM) | Reference |
| M1 | 1.27 ± 0.36 | [3] |
| M2 | 3.24 ± 1.16 | [3] |
| M3 | 2.21 ± 0.53 | [3] |
| M4 | 0.77 ± 0.43 | [3] |
| M5 | 2.84 ± 0.84 | [3] |
Functional Antagonism (pA2 and IC50)
Functional assays measure the ability of an antagonist to inhibit the response induced by an agonist. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.[4] The IC50 value is the concentration of an antagonist that produces 50% of its maximal inhibition.
| Receptor Subtype | Assay Type | Atropine pA2 | Atropine IC50 (nM) | Reference |
| M1 | - | - | 2.22 ± 0.60 | [3] |
| M2 | Contraction | 8.72 ± 0.28 | 4.32 ± 1.63 | [3][4] |
| M3 | Contraction | 9.01 | 4.16 ± 1.04 | [3][5] |
| M4 | - | - | 2.38 ± 1.07 | [3] |
| M5 | - | - | 3.39 ± 1.16 | [3] |
Experimental Protocols
The characterization of a muscarinic antagonist like this compound (or the representative atropine) involves a suite of in vitro pharmacological assays. Below are detailed methodologies for key experiments.
Radioligand Competition Binding Assay
This protocol is a representative method for determining the binding affinity (Ki) of a test compound for muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing a single human muscarinic receptor subtype (e.g., CHO or HEK293 cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS), and a range of concentrations of the unlabeled antagonist.
-
For total binding, omit the unlabeled antagonist.
-
For non-specific binding, include a high concentration of a known muscarinic antagonist (e.g., atropine).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assays
This assay measures the antagonist's ability to inhibit agonist-induced increases in intracellular calcium.
Methodology:
-
Cell Culture and Plating:
-
Plate cells expressing the M1, M3, or M5 receptor subtype in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
-
Dye Loading:
-
Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
-
Antagonist and Agonist Addition:
-
Pre-incubate the cells with various concentrations of the antagonist for a defined period.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Add a fixed concentration of a muscarinic agonist (e.g., acetylcholine or carbachol) to stimulate the receptors.
-
-
Fluorescence Measurement and Data Analysis:
-
Measure the change in fluorescence intensity over time.
-
Determine the peak fluorescence response for each well.
-
Calculate the percentage of inhibition of the agonist response by the antagonist at each concentration.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to determine the IC50 value.
-
This assay measures the functional consequence of receptor activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins.
Methodology:
-
Membrane Preparation:
-
Prepare cell membranes from cells expressing M2 or M4 receptors as described for the radioligand binding assay.
-
-
GTPγS Binding Assay:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a muscarinic agonist, and varying concentrations of the antagonist in an assay buffer containing GDP.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for a defined period.
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the agonist-stimulated [³⁵S]GTPγS binding at each antagonist concentration.
-
Plot the percentage of inhibition of the agonist-stimulated binding against the logarithm of the antagonist concentration to determine the IC50 value.
-
Conclusion
This compound is classified as a muscarinic antagonist, a class of drugs with significant therapeutic applications. While specific pharmacological data for this compound is scarce in modern literature, the principles of its action can be understood through the study of well-characterized non-selective antagonists like atropine. The methodologies outlined in this guide, including radioligand binding assays and functional assays such as calcium mobilization and GTPγS binding, represent the standard approaches for characterizing the affinity and potency of muscarinic antagonists. A thorough understanding of the distinct signaling pathways of the five muscarinic receptor subtypes is crucial for interpreting the pharmacological profile of such compounds and for the development of novel, more selective therapeutic agents. Further research would be necessary to fully characterize the binding and functional profile of this compound at each of the five muscarinic receptor subtypes.
References
- 1. atropine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. wiley.com [wiley.com]
- 3. apexbt.com [apexbt.com]
- 4. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon. — Department of Pharmacology [pharm.ox.ac.uk]
- 5. Functional characterization of the muscarinic receptor in rat lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
Amprotropine's Affinity for Muscarinic Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amprotropine is a synthetic anticholinergic agent, structurally related to atropine, that acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Five distinct subtypes of muscarinic receptors have been identified (M1, M2, M3, M4, and M5), each with a unique tissue distribution and downstream signaling cascade. Understanding the binding affinity and selectivity of this compound for these receptor subtypes is crucial for elucidating its pharmacological profile and predicting its therapeutic and off-target effects. This technical guide provides an in-depth overview of this compound's interaction with muscarinic receptor subtypes, including available binding affinity data, detailed experimental protocols for its determination, and a visualization of the associated signaling pathways.
Muscarinic Receptor Subtypes and Their Signaling Pathways
The five muscarinic receptor subtypes are classified based on their coupling to different G-proteins, which in turn dictates their intracellular signaling mechanisms.
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins.[1] Upon agonist binding, this coupling activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+).[1] The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets to elicit a cellular response.[1]
-
M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins.[1] Activation of these receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1] The βγ-subunits of the Gi/o protein can also directly modulate the activity of other effectors, such as inwardly rectifying potassium channels and voltage-gated calcium channels.
The distinct signaling pathways of the muscarinic receptor subtypes are visualized in the diagrams below.
Data Presentation: this compound Binding Affinity
| Receptor Subtype | Ki (nM) | pKi | Reference |
| M1 | Data Not Available | Data Not Available | |
| M2 | Data Not Available | Data Not Available | |
| M3 | Data Not Available | Data Not Available | |
| M4 | Data Not Available | Data Not Available | |
| M5 | Data Not Available | Data Not Available |
Note: The lack of readily available, comprehensive binding data for this compound across all five muscarinic receptor subtypes highlights a significant gap in the pharmacological characterization of this compound. Further research employing standardized binding assays with recombinant human receptors is necessary to fully elucidate its selectivity profile.
Experimental Protocols
The determination of a ligand's binding affinity for a receptor is most commonly achieved through radioligand binding assays. For an unlabeled compound like this compound, a competition binding assay is the preferred method.
Competition Radioligand Binding Assay
This assay measures the ability of an unlabeled test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind to the target receptor. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Key Materials and Reagents:
-
Cell Membranes or Tissues: Expressing the muscarinic receptor subtype of interest (e.g., from recombinant cell lines or specific tissues).
-
Radioligand: A high-affinity radiolabeled antagonist for muscarinic receptors (e.g., [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB)).
-
Unlabeled Competitor: this compound at a range of concentrations.
-
Non-specific Binding Control: A high concentration of a known muscarinic antagonist (e.g., atropine) to determine the amount of non-specific binding of the radioligand.
-
Assay Buffer: A buffered solution (e.g., phosphate-buffered saline) to maintain physiological pH and ionic strength.
-
Filtration Apparatus: A cell harvester or multi-well filtration system with glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
General Protocol:
-
Preparation: Prepare serial dilutions of this compound.
-
Incubation: In a multi-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. Include wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a saturating concentration of a non-labeled antagonist like atropine).
-
Equilibration: Allow the binding reaction to reach equilibrium. The incubation time and temperature will depend on the specific receptor and ligands used.
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The workflow for a typical competition binding assay is illustrated below.
Conclusion
This compound is a muscarinic antagonist whose precise binding affinity profile across the five receptor subtypes remains to be fully elucidated. The signaling pathways of the M1-M5 receptors are well-characterized, providing a framework for understanding the potential downstream effects of this compound's antagonism at each subtype. The primary method for determining the binding affinity of this compound is the competition radioligand binding assay, a robust and quantitative technique. The significant gap in publicly available, comprehensive binding data for this compound underscores the need for further research in this area. A complete characterization of its binding profile is essential for a more accurate prediction of its therapeutic efficacy and potential side effects, and to guide the development of more selective muscarinic receptor modulators.
References
An In-depth Technical Guide to the In Vitro Characterization of Amprotropine
Introduction
Amprotropine is a synthetic anticholinergic agent, structurally related to atropine, that functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). A thorough in vitro characterization is fundamental to understanding its pharmacological profile, including its affinity for the five muscarinic receptor subtypes (M1-M5), its functional potency, and its mechanism of action. This guide provides a comprehensive overview of the essential in vitro assays and methodologies for the complete characterization of this compound, intended for researchers, scientists, and professionals in drug development.
Receptor Binding Affinity Profile
The initial step in characterizing this compound is to determine its binding affinity for each of the five human muscarinic receptor subtypes. This is typically achieved through competitive radioligand binding assays, which measure the ability of the unlabeled compound (this compound) to displace a known high-affinity radioligand from the receptor. The resulting inhibition constant (Ki) is an inverse measure of binding affinity; a lower Ki value signifies a higher affinity.
Data Presentation: Muscarinic Receptor Binding Affinities
Quantitative data from binding assays are summarized to compare the affinity of this compound across the five muscarinic receptor subtypes. While specific experimental Ki values for this compound are not widely published, the table below illustrates how results would be presented, with reference values for the classical non-selective antagonist, Atropine, for context.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Atropine (Reference) | ~1.0 | ~1.3 | ~1.0 | ~1.3 | ~1.0 |
Note: Atropine values are approximate and collated from various binding studies. The table serves as a template for presenting experimentally determined data for this compound.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines the determination of this compound's inhibition constant (Ki) at a specific human muscarinic receptor subtype (e.g., M1) expressed in a stable cell line.
1. Materials:
-
Membrane Preparation: Cell membranes from a stable cell line expressing the human muscarinic receptor subtype of interest (e.g., CHO-K1 cells expressing hM1).
-
Radioligand: A high-affinity muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS).[1]
-
Unlabeled Ligands: this compound (test compound) and a known non-selective antagonist like Atropine for determining non-specific binding.[2]
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter and compatible scintillation fluid.
2. Procedure:
-
Assay Setup: In a 96-well plate, prepare triplicate wells for each experimental condition.
-
Total Binding: Add binding buffer, radioligand (at a concentration near its Kd, e.g., 0.5 nM [³H]-NMS), and the membrane preparation.
-
Non-Specific Binding (NSB): Add binding buffer, radioligand, membrane preparation, and a high concentration of an unlabeled antagonist (e.g., 1 µM Atropine) to saturate the receptors.
-
Competition Binding: Add binding buffer, radioligand, membrane preparation, and serial dilutions of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation: Incubate the plate at room temperature for a sufficient duration to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any unbound radioactivity.
-
Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the average NSB CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualization: Radioligand Binding Assay Workflow
Functional Activity Characterization
Functional assays are essential to confirm that this compound acts as an antagonist and to quantify its potency in a system that measures a biological response. Key methods include Schild analysis in tissue-based assays and G-protein activation assays in cell membrane preparations.
A. Schild Analysis for Competitive Antagonism
Schild regression is a powerful pharmacological method used to determine the affinity constant (expressed as a pA2 value) of a competitive antagonist.[3] The analysis involves measuring the rightward shift in an agonist's concentration-response curve caused by increasing concentrations of the antagonist.[4] A slope of unity in the Schild plot is indicative of competitive antagonism.[5] The pA2 is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.[6][7]
Data Presentation: Functional Antagonist Potency (pA2)
The pA2 value provides a measure of antagonist potency that is independent of the agonist used.[5] This table shows how pA2 values for this compound across different receptor subtypes would be presented.
| Compound | M1 pA2 | M2 pA2 | M3 pA2 |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Atropine (Reference) | ~9.0 | ~8.9 | ~9.2 |
Note: Atropine values are representative and depend on the tissue and agonist used. The table serves as a template for presenting experimentally determined data for this compound.
Visualization: Principle of Schild Analysis
B. [³⁵S]GTPγS Binding Assay
The [³⁵S]GTPγS binding assay is a functional test that directly measures G-protein activation following receptor stimulation by an agonist.[8] The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is an early event in the GPCR signaling cascade.[8][9] As a competitive antagonist, this compound is expected to inhibit agonist-stimulated [³⁵S]GTPγS binding in a concentration-dependent manner. This assay is particularly effective for receptors coupled to Gi/o proteins, such as the M2 and M4 subtypes.[10]
Experimental Protocol: [³⁵S]GTPγS Antagonist Assay
1. Materials:
-
Membrane Preparation: Membranes from cells expressing the muscarinic receptor of interest (e.g., hM2).
-
Radioligand: [³⁵S]GTPγS.
-
Reagents: Guanosine diphosphate (GDP), a muscarinic agonist (e.g., Carbachol), and this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4.
-
Filtration Apparatus and Scintillation Counter .
2. Procedure:
-
Pre-incubation: Pre-incubate cell membranes with serial dilutions of this compound for 15-30 minutes at 30°C in the assay buffer.
-
Assay Initiation: Initiate the reaction by adding a mixture containing the agonist (at its EC80 concentration), GDP (e.g., 10-30 µM), and [³⁵S]GTPγS (e.g., 0.1-0.5 nM).
-
Basal Binding: Wells with no agonist.
-
Stimulated Binding: Wells with agonist but no antagonist.
-
Inhibition: Wells with agonist and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow for G-protein activation and radiolabel binding.
-
Termination and Filtration: Stop the reaction and separate bound from free radioligand via rapid filtration through glass fiber filters.
-
Washing and Counting: Wash filters with ice-cold buffer and measure radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the net agonist-stimulated binding by subtracting basal binding from stimulated binding.
-
Determine the percent inhibition of agonist-stimulated binding for each concentration of this compound.
-
Plot percent inhibition against the log concentration of this compound and fit the data using non-linear regression to determine the IC50 value.
Visualization: [³⁵S]GTPγS Assay Workflow
Muscarinic Receptor Signaling Pathways
This compound exerts its effects by blocking the canonical signaling pathways initiated by acetylcholine binding to muscarinic receptors. These receptors are G-protein-coupled receptors (GPCRs) that transduce signals through two primary pathways depending on the subtype. A complete characterization acknowledges the pathways being inhibited.
-
M1, M3, and M5 Receptors: These subtypes couple to Gq/11 proteins. Activation leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mobilizes intracellular calcium (Ca²⁺), and DAG activates Protein Kinase C (PKC).
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins. Their activation leads to the inhibition of Adenylyl Cyclase (AC), which results in decreased intracellular levels of cyclic AMP (cAMP).
Visualization: Muscarinic Receptor Signaling Pathways
Conclusion
The in vitro characterization of this compound requires a systematic approach employing a suite of well-established pharmacological assays. Radioligand binding studies are crucial for determining its affinity and selectivity profile across the five muscarinic receptor subtypes. Functional assays, such as Schild analysis and GTPγS binding, are indispensable for confirming its mechanism as a competitive antagonist and quantifying its functional potency. Together, these methodologies provide the essential data package required for a comprehensive understanding of this compound's molecular pharmacology, guiding further preclinical and clinical development.
References
- 1. Molecular properties of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences in affinities of muscarinic acetylcholine receptor antagonists for brain and heart receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schild equation - Wikipedia [en.wikipedia.org]
- 4. pdg.cnb.uam.es [pdg.cnb.uam.es]
- 5. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 7. Pa2 determination | PPTX [slideshare.net]
- 8. onemol.org.uk [onemol.org.uk]
- 9. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The muscarinic antagonists aprophen and benactyzine are noncompetitive inhibitors of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Amprotropine's Profile on the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amprotropine is recognized as a muscarinic acetylcholine receptor antagonist. Its effects are primarily mediated through the competitive inhibition of acetylcholine at these receptors. While its peripheral effects are more commonly documented, the potential impact of this compound on the central nervous system (CNS) is of significant interest, particularly for understanding its complete pharmacological profile and therapeutic potential. This technical guide provides a comprehensive overview of the methodologies used to characterize the CNS effects of this compound, including its receptor binding affinity, potential for blood-brain barrier penetration, and the downstream signaling pathways it may modulate within the CNS. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also serves as a framework for the experimental investigation of this compound.
Introduction
This compound is an anticholinergic agent, a class of drugs that antagonize the action of the neurotransmitter acetylcholine at muscarinic receptors. Muscarinic receptors are G protein-coupled receptors that are widely distributed throughout the central and peripheral nervous systems, playing crucial roles in a vast array of physiological functions. In the CNS, these receptors are involved in processes such as learning, memory, attention, and motor control.
The five subtypes of muscarinic acetylcholine receptors (M1-M5) exhibit distinct tissue distribution and couple to different intracellular signaling pathways. Therefore, the precise effects of a muscarinic antagonist on the CNS are contingent on its specific binding affinity for each of these receptor subtypes and its ability to cross the blood-brain barrier (BBB). This guide outlines the necessary experimental approaches to fully elucidate the CNS pharmacology of this compound.
Mechanism of Action: Muscarinic Receptor Antagonism
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors. This means it binds to the same site as the endogenous ligand, acetylcholine, but does not activate the receptor. By occupying the binding site, it prevents acetylcholine from eliciting its normal physiological response.
Muscarinic Receptor Subtypes and Their CNS Functions
-
M1 Receptors: Predominantly found in the cerebral cortex, hippocampus, and striatum. They are coupled to Gq/11 proteins and are involved in cognitive functions, including learning and memory.
-
M2 Receptors: Located in the brainstem and thalamus, as well as presynaptically on cholinergic neurons where they act as autoreceptors to inhibit acetylcholine release. They are coupled to Gi/o proteins.
-
M3 Receptors: Widely distributed in the brain and are, like M1 receptors, coupled to Gq/11 proteins.
-
M4 Receptors: Found in the striatum and cortex, coupled to Gi/o proteins. They play a role in the modulation of dopamine release.
-
M5 Receptors: Primarily located in the substantia nigra pars compacta and ventral tegmental area, where they are implicated in dopamine release and reward pathways. They are coupled to Gq/11 proteins.
Quantitative Analysis: Receptor Binding Affinity
| Receptor Subtype | Ligand | K_i (nM) | Assay Type | Tissue/Cell Source | Reference |
| M1 | This compound | Data not available | Radioligand Binding | e.g., CHO-K1 cells expressing human recombinant M1 receptors | To be determined |
| M2 | This compound | Data not available | Radioligand Binding | e.g., CHO-K1 cells expressing human recombinant M2 receptors | To be determined |
| M3 | This compound | Data not available | Radioligand Binding | e.g., CHO-K1 cells expressing human recombinant M3 receptors | To be determined |
| M4 | This compound | Data not available | Radioligand Binding | e.g., CHO-K1 cells expressing human recombinant M4 receptors | To be determined |
| M5 | This compound | Data not available | Radioligand Binding | e.g., CHO-K1 cells expressing human recombinant M5 receptors | To be determined |
Table 1: Template for this compound Muscarinic Receptor Binding Affinities.
Central Nervous System Penetration
The extent to which this compound can exert direct effects on the CNS is dependent on its ability to cross the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system. The physicochemical properties of a molecule, such as its lipophilicity, molecular weight, and polar surface area, are key determinants of its ability to passively diffuse across the BBB. Additionally, active transport and efflux mechanisms can significantly influence CNS penetration.
Specific experimental data on the BBB permeability of this compound is not currently available. In vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB), and cell-based assays using brain microvascular endothelial cells, are crucial for determining this key pharmacokinetic parameter.
Potential CNS Effects of this compound
Given its function as a muscarinic antagonist, the potential CNS effects of this compound can be inferred from the known roles of muscarinic receptors in the brain. The actual effects would depend on its receptor subtype selectivity and CNS penetration. Potential effects could include:
-
Cognitive Effects: Antagonism of M1 receptors is often associated with cognitive impairment, including deficits in memory and learning.
-
Motor Effects: Modulation of cholinergic signaling in the basal ganglia via M1 and M4 receptors could potentially influence motor control.
-
Psychotropic Effects: Due to the widespread distribution of muscarinic receptors, effects on mood and arousal are possible.
It is important to emphasize that these are potential effects based on the mechanism of action and require confirmation through specific in vivo studies with this compound.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol outlines a standard method for determining the binding affinity of a test compound, such as this compound, for muscarinic receptor subtypes.
Objective: To determine the inhibition constant (Ki) of this compound for each of the five human muscarinic acetylcholine receptor subtypes (M1-M5).
Materials:
-
Cell membranes from a stable cell line expressing a single subtype of human muscarinic receptor (e.g., CHO-K1 or HEK293 cells).
-
A suitable radioligand with high affinity for muscarinic receptors (e.g., [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB)).
-
A non-labeled competing ligand for determining non-specific binding (e.g., atropine).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor subtype in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand and cell membranes.
-
Non-specific Binding: Radioligand, cell membranes, and a high concentration of the unlabeled competitor (e.g., 1 µM atropine).
-
Competitive Binding: Radioligand, cell membranes, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways
Muscarinic receptors, upon activation by an agonist, initiate intracellular signaling cascades through their interaction with G proteins. As an antagonist, this compound blocks these pathways.
-
M1, M3, and M5 Receptors (Gq/11 Pathway): These receptors couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors (Gi/o Pathway): These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Conclusion
This compound is a muscarinic antagonist with the potential to interact with the central nervous system. A thorough characterization of its binding affinity for all five muscarinic receptor subtypes, coupled with an assessment of its ability to penetrate the blood-brain barrier, is essential for a complete understanding of its pharmacological profile. The experimental protocols and conceptual frameworks provided in this guide offer a clear path for researchers and drug development professionals to systematically investigate the CNS effects of this compound and similar compounds. Such studies are crucial for identifying potential therapeutic applications and predicting possible central side effects.
Amprotropine: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amprotropine is a synthetic derivative of atropine and functions as a non-selective muscarinic acetylcholine receptor antagonist.[1] Like other anticholinergic agents, it competitively inhibits the action of acetylcholine (ACh) at muscarinic receptors located in the central and peripheral nervous systems.[1][2] This blockade of parasympathetic nerve impulses leads to a variety of physiological effects, making it a compound of interest for investigating the cholinergic system's role in neural processes.[3] While its clinical applications have been explored, its utility as a research tool in neuroscience lies in its ability to probe the function of muscarinic signaling in various experimental models. This guide provides an in-depth overview of this compound's mechanism of action, relevant quantitative data, and detailed experimental protocols for its use in a research setting.
Core Properties and Mechanism of Action
This compound, with the chemical formula C18H29NO3 and a molecular weight of 307.43 g/mol , is a tertiary amine.[4][5] Its structure allows it to cross the blood-brain barrier, enabling its effects on the central nervous system (CNS).[6]
The primary mechanism of action for this compound is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[1] There are five subtypes of mAChRs (M1-M5), which are G-protein coupled receptors that mediate the diverse effects of acetylcholine throughout the body.[7] this compound, being non-selective, is expected to bind to all five subtypes with varying affinities.
The binding of acetylcholine to these receptors typically initiates a cascade of intracellular signaling events. This compound, by occupying the receptor's binding site, prevents this interaction and subsequent downstream signaling.[1]
Signaling Pathway Blockade
The blockade of muscarinic receptors by this compound disrupts key signaling pathways in neurons:
-
M1, M3, and M5 Receptors: These receptors are primarily coupled to Gq/11 proteins. Upon activation by ACh, they stimulate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound's antagonism of these receptors inhibits this entire cascade.
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. ACh binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This compound's blockade of M2 and M4 receptors prevents this inhibitory effect, leading to a disinhibition of adenylyl cyclase.
The following diagram illustrates the antagonistic action of this compound on muscarinic receptor signaling.
Figure 1: Mechanism of this compound as a Muscarinic Antagonist.
Quantitative Data
| Antagonist | Receptor Subtype | Ki (nM) | Tissue/System |
| Atropine | M1 | ~1-2 | Rat Cerebrocortical Membranes |
| Atropine | M2 | ~1-2 | Rat Cardiac Membranes |
| Atropine | M3 | ~1-2 | Rat Submaxillary Gland Membranes |
| Atropine | Muscarinic (general) | 0.4 - 0.7 (Kd) | Human Iris |
Note: Data is compiled from studies on atropine and general muscarinic antagonists and should be considered as a proxy for this compound's expected behavior.[8][9] Researchers should perform their own binding assays to determine the specific affinities of this compound for their experimental system.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound in a neuroscience context.
Protocol 1: In Vitro Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity (Ki) of this compound for a specific muscarinic receptor subtype expressed in a cell line or tissue preparation.
Objective: To quantify the binding affinity of this compound for a target muscarinic receptor.
Materials:
-
Membrane preparation from tissue or cells expressing the muscarinic receptor subtype of interest.
-
Radioligand, e.g., [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.[10]
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of atropine, 1-10 µM).
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation using a standard assay (e.g., Bradford or BCA).
-
Assay Setup: In a series of tubes, add a constant amount of membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of this compound (ranging from picomolar to micromolar).
-
Incubation: Incubate the tubes at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a filtration apparatus. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Workflow for an In Vitro Receptor Binding Assay.
Protocol 2: In Vivo Behavioral Assessment (e.g., Morris Water Maze)
This protocol describes the use of this compound to investigate the role of the cholinergic system in spatial learning and memory in rodents.
Objective: To assess the effect of this compound on spatial memory formation and recall.
Materials:
-
Morris water maze apparatus (a large circular pool filled with opaque water, with a hidden escape platform).
-
Experimental animals (e.g., rats or mice).
-
This compound solution for injection (e.g., intraperitoneal, i.p.).
-
Vehicle control solution (e.g., saline).
-
Video tracking system and software.
Methodology:
-
Acclimation: Acclimate the animals to the housing facility and handle them for several days prior to the experiment to reduce stress.
-
Drug Administration: Divide the animals into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose). Administer the assigned treatment via the chosen route (e.g., i.p. injection) at a set time before the behavioral testing (e.g., 30 minutes).
-
Acquisition Phase (Learning):
-
Place each animal into the water maze at one of several predetermined start locations.
-
Allow the animal to swim freely until it finds the hidden platform. If the animal does not find the platform within a set time (e.g., 60 or 90 seconds), gently guide it to the platform.
-
Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds).
-
Repeat this process for several trials per day over a period of several days.
-
Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.
-
-
Probe Trial (Memory Recall):
-
On the day after the final acquisition trial, remove the escape platform from the pool.
-
Place each animal in the pool for a single probe trial of a fixed duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
-
Data Analysis:
-
For the acquisition phase, compare the learning curves (escape latency and path length over days) between the different treatment groups using a repeated-measures ANOVA.
-
For the probe trial, compare the time spent in the target quadrant and the number of platform crossings between groups using a one-way ANOVA or an appropriate non-parametric test.
-
Conclusion
This compound serves as a valuable pharmacological tool for the investigation of the cholinergic system in neuroscience research. Its ability to non-selectively antagonize muscarinic receptors allows for the broad interrogation of cholinergic function in various experimental paradigms. By employing the detailed protocols and understanding the underlying mechanisms of action presented in this guide, researchers can effectively utilize this compound to further elucidate the complex role of muscarinic signaling in both normal and pathological brain function. As with any pharmacological agent, careful dose-response studies and appropriate control experiments are essential for the robust interpretation of experimental results.
References
- 1. ANTICHOLINERGICS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Anticholinergic Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound [drugcentral.org]
- 5. GSRS [precision.fda.gov]
- 6. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The affinity of atropine for muscarine receptors in human sphincter pupillae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular properties of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Historical Veterinary Applications of Amprotropine: A Technical Review
An In-depth Examination of Amprotropine (Hexamine Camphorate) in the Mid-20th Century Treatment of Canine Distemper Manifestations
This technical guide provides a comprehensive overview of the historical veterinary use of this compound, a compound identified as hexamine camphorate. The primary documented application of this substance was in the treatment of "hard-pad disease," a hyperkeratotic condition of the footpads and nose symptomatic of canine distemper virus infection, as reported in the mid-20th century. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the available data, proposed mechanisms of action, and the historical context of this therapeutic approach.
Introduction
This compound, known chemically as hexamine camphorate, was utilized in veterinary medicine during the 1950s, a period when effective antiviral therapies were largely unavailable. Canine distemper, a highly contagious and often fatal viral disease, presented with a range of symptoms, including respiratory and gastrointestinal issues, as well as neurological complications.[1] A notable clinical sign in some cases was the hardening of the footpads and nose, a condition referred to as "hard-pad disease."[1] The use of this compound, specifically Bayer's brand, was documented as a treatment for this particular manifestation.[2]
Compound Profile: this compound (Hexamine Camphorate)
This compound is a salt composed of two active moieties: hexamine (also known as methenamine) and camphor.
-
Hexamine (Methenamine): A heterocyclic organic compound, hexamine has a history of use as a urinary antiseptic.[3] Its therapeutic effect is attributed to its decomposition in an acidic environment to produce formaldehyde, a non-specific bactericidal agent.[3]
-
Camphor: A terpenoid with a characteristic aroma, camphor has been used topically as a counterirritant, analgesic, and antipruritic agent.[4][5] It is known to stimulate nerve endings, producing sensations of warmth or coolness.[4]
The combination of these two substances in this compound suggests a dual-pronged therapeutic strategy: a systemic antimicrobial effect from hexamine and a potential topical or systemic supportive effect from camphor.
Table 1: Chemical and Physical Properties of this compound (Hexamine Camphorate)
| Property | Data |
| Chemical Name | Hexamine camphorate |
| Molecular Formula | C₁₆H₂₈N₄O₄ |
| Molecular Weight | 340.42 g/mol |
| Synonyms | This compound |
| CAS Number | 53370-47-1 |
[Source: Data compiled from available chemical databases.][6]
Mechanism of Action in Canine Distemper
While the precise mechanism of this compound in treating the viral-induced "hard-pad disease" is not explicitly detailed in the available historical literature, a plausible hypothesis can be formulated based on the known properties of its components. Canine distemper virus infection often leads to immunosuppression, making afflicted animals highly susceptible to secondary bacterial infections that complicate the clinical picture.[1][7][8]
The primary therapeutic action of this compound was likely derived from the antibacterial properties of hexamine. Upon administration, hexamine would be metabolized, and in an acidic environment, it would hydrolyze to formaldehyde. This formaldehyde would then act as a broad-spectrum antimicrobial agent, combating the secondary bacterial invaders that are a common cause of morbidity and mortality in canine distemper cases.
The role of camphor is less clear but may have contributed through its anti-inflammatory or analgesic properties, potentially providing symptomatic relief.[9][10]
Historical Experimental Protocol
Objective: To evaluate the efficacy of this compound in resolving the symptoms of "hard-pad disease" in dogs diagnosed with canine distemper.
Methodology (Hypothesized):
-
Case Selection: Dogs presenting with clinical signs of canine distemper, including hyperkeratosis of the footpads and nasal planum, would be selected for treatment. Diagnosis in this era was primarily based on clinical signs.
-
Drug Preparation and Administration: this compound (hexamine camphorate) would be prepared for administration. The route of administration was likely oral, possibly in tablet or powder form, or parenteral (intramuscular or subcutaneous injection). The dosage would have been determined empirically.
-
Treatment Regimen: A course of treatment would be initiated, with the frequency and duration of administration based on the clinical response of the animal. Supportive care, including hydration and nutritional support, would have been a critical component of the overall treatment plan.
-
Monitoring and Data Collection: Patients would be monitored for changes in clinical signs, including the resolution of hyperkeratosis, improvement in appetite and demeanor, and abatement of other distemper-related symptoms.
-
Outcome Assessment: The success of the treatment would be evaluated based on the survival rate of the treated animals and the degree to which clinical signs resolved.
Synthesis of Hexamine
The hexamine component of this compound is synthesized through a well-established chemical reaction involving the combination of formaldehyde and ammonia.[3]
Discussion and Conclusion
The use of this compound in the 1950s for treating "hard-pad disease" in dogs with canine distemper represents an interesting chapter in the history of veterinary therapeutics. In an era preceding modern antiviral drugs and advanced supportive care, veterinarians sought solutions from the available pharmacopeia. The choice of hexamine camphorate was likely a rational one, based on the known antimicrobial properties of hexamine-derived formaldehyde to combat the secondary bacterial infections that were a major cause of mortality in distemper cases.
The lack of detailed quantitative data and specific experimental protocols in readily accessible modern sources makes a full evaluation of its efficacy challenging. The development of effective vaccines against canine distemper virus in the mid-20th century ultimately rendered such symptomatic treatments largely obsolete for prophylaxis.[11][12][13][14] However, for a period, this compound represented a therapeutic attempt to manage a severe and often fatal consequence of this viral disease. This historical application underscores the ingenuity of veterinary practitioners in utilizing the chemical and pharmacological knowledge of their time to address pressing animal health issues. Further archival research to uncover the full text of the original 1950 publication and other contemporary veterinary records could provide more quantitative insights into this historical therapeutic agent.
References
- 1. Canine distemper - Wikipedia [en.wikipedia.org]
- 2. The use of this compound (Bayer's brand of hexamine camphorate) in the treatment of hard-pad disease in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hexamethylenetetramine - Wikipedia [en.wikipedia.org]
- 4. Camphor - Wikipedia [en.wikipedia.org]
- 5. Camphor: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 6. Hexamethylenetetramine camphorate | CymitQuimica [cymitquimica.com]
- 7. ijarbs.com [ijarbs.com]
- 8. Canine Distemper - Infectious Diseases - MSD Veterinary Manual [msdvetmanual.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. easyayurveda.com [easyayurveda.com]
- 11. savedistemperdogs.com [savedistemperdogs.com]
- 12. Forty Years of Canine Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Wisconsin 101 [wi101.wisc.edu]
- 14. 75 Years of Discoveries | Cornell University College of Veterinary Medicine [vet.cornell.edu]
Amprotropine: A Technical Guide to its Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and mechanism of action of amprotropine. This compound, a synthetic anticholinergic agent, is the 3-(diethylamino)-2,2-dimethylpropyl ester of tropic acid. This document details its physicochemical characteristics, provides a step-by-step synthesis protocol, and elucidates its interaction with muscarinic acetylcholine receptors and the subsequent signaling pathways. All quantitative data is presented in tabular format for clarity, and key experimental and logical workflows are visualized using DOT language diagrams.
Chemical Properties of this compound
This compound is a well-characterized small molecule with the following chemical and physical properties.
| Property | Value | Source(s) |
| IUPAC Name | 3-(diethylamino)-2,2-dimethylpropyl 3-hydroxy-2-phenylpropanoate | [1] |
| CAS Number | 148-32-3 | [1] |
| Molecular Formula | C₁₈H₂₉NO₃ | [1][2] |
| Molecular Weight | 307.43 g/mol | [1][2] |
| Appearance | Solid powder | [1] |
| Boiling Point | 415.3 °C at 760 mmHg | [3] |
| Density | 1.037 g/cm³ | [3] |
| Flash Point | 205 °C | [3] |
| Water Solubility (logS) | -2.88 | [4] |
| Octanol/Water Partition Coefficient (logP) | 2.674 | [4] |
| pKa | Data not available in the search results |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of two key precursors, tropic acid and 3-(diethylamino)-2,2-dimethyl-1-propanol, followed by their esterification.
Synthesis of Precursors
2.1.1. Tropic Acid Synthesis via Ivanov Reaction
Tropic acid can be synthesized from phenylacetic acid and formaldehyde using an Ivanov reaction.
-
Experimental Protocol:
-
Preparation of the Ivanov Reagent: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon), magnesium turnings are suspended in anhydrous diethyl ether. Isopropyl chloride is added dropwise to initiate the Grignard reaction. After the formation of isopropylmagnesium chloride, a solution of phenylacetic acid in dry benzene or toluene is added slowly. The reaction mixture is stirred and heated to reflux to form the Ivanov reagent (a magnesium salt of phenylacetic acid dianion).
-
Reaction with Formaldehyde: The Ivanov reagent is then cooled, and paraformaldehyde is added portionwise. The reaction mixture is stirred at room temperature and then refluxed.
-
Hydrolysis and Extraction: The reaction is quenched by the addition of dilute sulfuric acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude tropic acid.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., benzene/heptane) to afford pure tropic acid.
-
2.1.2. Synthesis of 3-(diethylamino)-2,2-dimethyl-1-propanol
The synthesis of this amino alcohol can be achieved through various routes, often starting from isobutyraldehyde.
-
Experimental Protocol (Conceptual, based on related syntheses):
-
Mannich-type Reaction: Isobutyraldehyde is reacted with diethylamine and formaldehyde in a suitable solvent. This reaction forms 3-(diethylamino)-2,2-dimethylpropanal.
-
Reduction: The resulting amino aldehyde is then reduced to the corresponding alcohol. A suitable reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), is used in an appropriate solvent (e.g., ethanol for NaBH₄, diethyl ether or THF for LiAlH₄).
-
Work-up and Purification: After the reduction is complete, the reaction is carefully quenched (e.g., with water or dilute acid). The product is then extracted into an organic solvent, washed, dried, and purified by distillation under reduced pressure to yield 3-(diethylamino)-2,2-dimethyl-1-propanol.
-
Final Esterification Step: Synthesis of this compound
The final step is the esterification of tropic acid with 3-(diethylamino)-2,2-dimethyl-1-propanol. A common method for such esterifications is the Fischer-Speier esterification or activation of the carboxylic acid.
-
Experimental Protocol (Adapted from related esterifications):
-
Acid Chloride Formation: Tropic acid is converted to its more reactive acid chloride derivative. This can be achieved by reacting tropic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane, DCM) with a catalytic amount of dimethylformamide (DMF). The excess chlorinating agent and solvent are removed under reduced pressure.
-
Esterification: The freshly prepared tropic acid chloride is dissolved in a dry, non-protic solvent like DCM. A solution of 3-(diethylamino)-2,2-dimethyl-1-propanol in the same solvent is added dropwise at a controlled temperature (e.g., 0 °C to room temperature). A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is added to scavenge the HCl generated during the reaction.
-
Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed successively with dilute aqueous acid (e.g., 1M HCl) to remove excess amine, saturated aqueous sodium bicarbonate solution to remove any unreacted acid chloride and acidic byproducts, and finally with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude this compound is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the final product.
-
Synthesis Workflow
Caption: Synthetic pathway of this compound.
Mechanism of Action and Signaling Pathway
This compound functions as an anticholinergic agent, specifically a muscarinic antagonist.[5] It exerts its effects by competitively inhibiting the binding of the neurotransmitter acetylcholine (ACh) to muscarinic acetylcholine receptors (mAChRs) on the surface of effector cells.[1][6] This blockade prevents the initiation of the downstream signaling cascades normally triggered by ACh.
Muscarinic receptors are G-protein coupled receptors (GPCRs) that are broadly classified into five subtypes (M1-M5). These subtypes are coupled to different G-proteins and activate distinct signaling pathways. The primary signaling pathways affected by this compound's antagonism are:
-
M1, M3, and M5 Receptor Blockade: These receptors are typically coupled to Gq/11 proteins. Their activation by ACh leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). By blocking these receptors, this compound prevents this cascade, leading to a decrease in intracellular calcium levels and reduced PKC activity.
-
M2 and M4 Receptor Blockade: These receptors are coupled to Gi/o proteins. Their activation by ACh inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Gi/o activation can also lead to the opening of G-protein-coupled inwardly-rectifying potassium channels (GIRKs), causing hyperpolarization of the cell membrane. This compound's antagonism of M2 and M4 receptors would prevent these inhibitory effects, potentially leading to increased adenylyl cyclase activity and membrane depolarization.
The overall physiological effects of this compound are a consequence of this widespread blockade of parasympathetic stimulation in various organs, leading to effects such as smooth muscle relaxation, reduced glandular secretions, and effects on the central nervous system.
Signaling Pathway Diagram
Caption: this compound's antagonistic action on muscarinic signaling.
References
- 1. Anticholinergic - Wikipedia [en.wikipedia.org]
- 2. Three distinct muscarinic signalling pathways for cationic channel activation in mouse gut smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Anticholinergic drugs: Uses and side effects [medicalnewstoday.com]
- 5. Cholinergic vs Anticholinergic: Understanding Drugs in Nursing Care [simplenursing.com]
- 6. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of Amprotropine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis and purification of amprotropine (3-diethylamino-2,2-dimethylpropyl tropate), a tropane alkaloid derivative. The methodologies outlined below are based on established principles of organic synthesis and purification techniques commonly employed in pharmaceutical development.
Synthesis of this compound
The synthesis of this compound can be achieved via the esterification of tropic acid with 3-(diethylamino)-2,2-dimethylpropan-1-ol. This reaction is typically facilitated by an acid catalyst. An alternative, higher-yield approach involves the conversion of tropic acid to its more reactive acid chloride derivative, tropoyl chloride, followed by reaction with the alcohol.
Physicochemical Properties of Key Compounds
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Tropic Acid | 3-Hydroxy-2-phenylpropanoic acid | 529-64-6 | C₉H₁₀O₃ | 166.17 |
| 3-(Diethylamino)-2,2-dimethylpropan-1-ol | 3-(diethylamino)-2,2-dimethylpropan-1-ol | 39067-45-3 | C₉H₂₁NO | 159.27 |
| This compound | (3-diethylamino-2,2-dimethylpropyl) 3-hydroxy-2-phenylpropanoate | 148-74-3 | C₁₈H₂₉NO₃ | 307.43 |
Experimental Protocol: Synthesis via Acid Chloride
This protocol describes a two-step synthesis of this compound starting from tropic acid.
Step 1: Synthesis of Tropoyl Chloride
-
Reaction Setup : In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend tropic acid (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Reagent Addition : Cool the suspension in an ice bath (0 °C). Add oxalyl chloride (1.5 equivalents) dropwise to the stirred suspension. Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Reaction : Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and CO).
-
Work-up : Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude tropoyl chloride is typically used in the next step without further purification.
Step 2: Esterification to form this compound
-
Reaction Setup : In a separate dry round-bottom flask, dissolve 3-(diethylamino)-2,2-dimethylpropan-1-ol (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous DCM.
-
Reagent Addition : Cool the solution in an ice bath. Add the freshly prepared tropoyl chloride (dissolved in a small amount of anhydrous DCM) dropwise to the solution.
-
Reaction : Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up : Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
Purification of this compound
The crude this compound obtained from synthesis requires purification to remove unreacted starting materials, by-products, and other impurities. A combination of extraction and chromatographic techniques is generally effective.
Purification Protocol
-
Liquid-Liquid Extraction :
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.
-
Wash with brine to remove water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Column Chromatography :
-
Prepare a silica gel column using a suitable solvent system. The polarity of the eluent can be optimized using thin-layer chromatography (TLC). A gradient of hexane and ethyl acetate is a common starting point.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
-
-
Crystallization (Optional) :
Purity Assessment
The purity of the synthesized this compound should be assessed using various analytical techniques to ensure it meets the required standards for research or drug development.[3][4]
Analytical Methods
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound and quantify any impurities.[5][6][7] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To analyze for volatile impurities and confirm the molecular weight of the product.[4][5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of this compound and identify any structural isomers or impurities.[5] |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule, confirming the ester linkage.[3][7] |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Purification and Analysis Workflow
References
- 1. prepchem.com [prepchem.com]
- 2. moravek.com [moravek.com]
- 3. moravek.com [moravek.com]
- 4. rroij.com [rroij.com]
- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 6. Contract Purification Services | AMSbiopharma [amsbiopharma.com]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
Application Notes and Protocols for the Synthesis of Amprotropine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amprotropine, chemically known as 3-(diethylamino)-2,2-dimethylpropyl 3-hydroxy-2-phenylpropanoate, is a tropane alkaloid derivative with anticholinergic properties. Its synthesis is of interest to researchers in medicinal chemistry and pharmacology for the development of new therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of this compound hydrochloride, commencing from its precursors: tropic acid and 3-(diethylamino)-2,2-dimethylpropan-1-ol.
The synthetic strategy involves a three-stage process:
-
Synthesis of Tropic Acid.
-
Synthesis of 3-(diethylamino)-2,2-dimethylpropan-1-ol.
-
Esterification of a Tropic Acid derivative with 3-(diethylamino)-2,2-dimethylpropan-1-ol to yield this compound, followed by its conversion to the hydrochloride salt.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| Tropic Acid | 3-Hydroxy-2-phenylpropanoic acid | C₉H₁₀O₃ | 166.17 | 116[1] |
| 3-(diethylamino)-2,2-dimethylpropan-1-ol | 3-(diethylamino)-2,2-dimethylpropan-1-ol | C₉H₂₁NO | 159.27 | N/A (Liquid) |
| This compound Hydrochloride | 3-(diethylamino)-2,2-dimethylpropyl 3-hydroxy-2-phenylpropanoate hydrochloride | C₁₈H₃₀ClNO₃ | 343.89 | Not available |
Experimental Protocols
Protocol 1: Synthesis of Tropic Acid
Tropic acid can be synthesized via several routes, with one common method being the Ivanov reaction between phenylacetic acid and formaldehyde.[1]
Materials:
-
Phenylacetic acid
-
Isopropylmagnesium chloride (Grignard reagent)
-
Formaldehyde
-
Sulfuric acid
-
Anhydrous diethyl ether
-
Standard glassware for Grignard reaction (three-necked flask, dropping funnel, condenser)
Procedure:
-
Prepare the Ivanov reagent by reacting phenylacetic acid with two equivalents of isopropylmagnesium chloride in a suitable solvent like anhydrous diethyl ether.
-
Slowly add a solution of formaldehyde in ether to the Ivanov reagent at a controlled temperature.
-
After the addition is complete, stir the reaction mixture for a specified time at room temperature.
-
Acidify the reaction mixture with dilute sulfuric acid to hydrolyze the magnesium salt.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude tropic acid by recrystallization from a suitable solvent system.
Protocol 2: Synthesis of 3-(diethylamino)-2,2-dimethylpropan-1-ol
This amino alcohol can be synthesized via reductive amination of 3-hydroxy-2,2-dimethylpropanal with diethylamine.
Materials:
-
3-Hydroxy-2,2-dimethylpropanal
-
Diethylamine
-
Reducing agent (e.g., Sodium borohydride, NaBH₄)
-
Methanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 3-hydroxy-2,2-dimethylpropanal and diethylamine in methanol.
-
Cool the mixture in an ice bath and slowly add the reducing agent (e.g., NaBH₄) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Quench the reaction by the slow addition of hydrochloric acid.
-
Make the solution basic by adding a sodium hydroxide solution.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation.
Protocol 3: Synthesis of this compound Hydrochloride
This protocol is adapted from general methods for the synthesis of tropic acid esters of amino alcohols.[2] It involves the preparation of an activated tropic acid derivative (O-acetyltropic acid chloride) followed by esterification and subsequent deacetylation and salt formation.
Materials:
-
Tropic acid
-
Acetyl chloride
-
Thionyl chloride
-
3-(diethylamino)-2,2-dimethylpropan-1-ol
-
Methylene chloride
-
Hydrochloric acid (ethereal solution)
-
Acetonitrile
-
Ethanol
Procedure:
Step 1: Preparation of O-Acetyltropic Acid Chloride
-
Stir a mixture of tropic acid and acetyl chloride at room temperature until a clear solution is formed (approximately 1-2 hours).[2]
-
To this solution, add thionyl chloride dropwise over 30 minutes.[2]
-
Stir the reaction mixture overnight at room temperature, followed by heating at a slightly elevated temperature (e.g., 50 °C) for one hour to ensure complete reaction.[2]
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude O-acetyltropic acid chloride as an oil.[2]
Step 2: Esterification
-
Dissolve the crude O-acetyltropic acid chloride and 3-(diethylamino)-2,2-dimethylpropan-1-ol in an inert solvent such as methylene chloride.
-
Stir the reaction mixture at room temperature for several days.
Step 3: Deacetylation and Hydrochloride Salt Formation
-
After the esterification is complete (monitored by TLC), evaporate the solvent.
-
Dissolve the residue in dilute hydrochloric acid and stir at room temperature for 24-48 hours to effect deacetylation.[2]
-
Basify the solution with an aqueous sodium carbonate solution to precipitate the free base of this compound.
-
Extract the this compound free base with an organic solvent (e.g., methylene chloride).
-
Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate.
-
Dissolve the crude this compound base in a suitable solvent like methylene chloride or diethyl ether.
-
Add a stoichiometric amount of ethereal hydrochloric acid to precipitate this compound hydrochloride.[2]
-
Collect the precipitate by filtration and recrystallize from a suitable solvent system, such as ethanol/acetonitrile, to obtain pure this compound hydrochloride.[2]
Visualizations
References
Analytical Techniques for Amprotropine in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amprotropine is a synthetic anticholinergic agent, structurally related to atropine. It acts as a competitive antagonist of acetylcholine at muscarinic receptors, leading to effects such as mydriasis (dilation of the pupil) and cycloplegia (paralysis of the ciliary muscle of the eye). Due to its pharmacological activity, the quantitative determination of this compound in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, toxicological assessments, and drug development.
General Analytical Workflow
The analysis of this compound in biological samples typically involves several key stages: sample preparation to isolate the analyte and remove interferences, chromatographic separation to resolve the analyte from other components, and detection and quantification, usually by mass spectrometry.
Caption: General workflow for the analysis of small molecules in biological samples.
Application Note 1: Quantification of a Synthetic Anticholinergic Agent (Tropicamide as an Analog) in Ocular Tissue and Plasma by LC-MS/MS
This application note describes a method for the simultaneous determination of tropicamide and phenylephrine in rabbit ocular tissues and plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1] This method can be adapted for the analysis of this compound due to structural similarities.
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., a structurally similar compound not present in the sample).
-
Add 500 µL of an organic solvent (e.g., ethyl acetate) for extraction.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Waters ACQUITY UPLC
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution may be required).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
3. Quantitative Data for Tropicamide (Example) [1]
| Parameter | Ocular Tissues | Plasma |
| Linearity Range | 5 - 1,600 ng/mL | 0.5 - 64 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 12.9% | < 12.9% |
| Inter-day Precision (%RSD) | < 12.9% | < 12.9% |
| Accuracy | 92.1% - 108.4% | 92.1% - 108.4% |
Application Note 2: Determination of a Synthetic Anticholinergic Agent (Atropine as an Analog) in Plasma by GC-MS
This application note outlines a Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of atropine in biological fluids.[2] This approach may be suitable for this compound, particularly after a derivatization step to improve its volatility.
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
To 1 mL of plasma, add a deuterated internal standard (e.g., atropine-d3).
-
Adjust the pH to alkaline conditions (e.g., pH 9.5) with a suitable buffer.
-
Extract the analyte with an organic solvent (e.g., a mixture of ether and dichloromethane).
-
Separate the organic layer and evaporate to dryness.
-
The residue can be hydrolyzed to its corresponding tropine base, which is then derivatized (e.g., with heptafluorobutyric anhydride) to increase volatility for GC analysis.[2]
2. GC-MS Conditions
-
GC System: Agilent 7890B GC or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Temperature Program: Optimized for the separation of the derivatized analyte.
-
MS System: Single quadrupole or triple quadrupole mass spectrometer
-
Ionization Mode: Electron Ionization (EI)
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
3. Quantitative Data for Atropine (Example) [3]
| Parameter | Plasma |
| Linearity Range | 0.05 - 50 ng/mL |
| Precision (%CV) | 2 - 13% |
| Accuracy | 87 - 122% |
| Recovery | 88 - 94% |
Metabolic Pathways
Specific metabolic pathways for this compound have not been extensively documented in publicly available literature. However, as a synthetic anticholinergic agent with an ester functional group, it is likely to undergo metabolic transformations similar to other drugs in its class. Most anticholinergic agents are metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[4]
A potential metabolic pathway for this compound would involve hydrolysis of the ester bond, a common metabolic route for ester-containing drugs. This would result in the formation of tropine and tropic acid. Further metabolism could involve oxidation or conjugation of these initial metabolites.
Caption: A potential metabolic pathway for this compound.
Conclusion
While specific, validated analytical methods for this compound in biological samples are not widely published, the protocols for structurally related synthetic anticholinergic compounds provide a strong starting point for method development. Both LC-MS/MS and GC-MS are powerful techniques capable of achieving the sensitivity and selectivity required for bioanalytical studies. Any adapted method would require rigorous validation according to regulatory guidelines to ensure its accuracy, precision, and reliability for the intended application. Further research into the metabolic fate of this compound is necessary to fully characterize its disposition in biological systems.
References
- 1. An UPLC-MS/MS Method for Simultaneous Determination of Tropicamide and Phenylephrine in Rabbit Ocular Tissues and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atropine: a sensitive gas chromatography-mass spectrometry assay and prepharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticholinergic Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Electrophysiology Studies with Amprotropine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amprotropine is a tropane alkaloid derivative known for its anticholinergic properties. Structurally related to atropine, it is expected to act as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] These receptors are G-protein coupled receptors that mediate a wide range of physiological functions in the central and peripheral nervous systems.[2][3] In vitro electrophysiology, particularly the patch-clamp technique, offers a high-resolution method to investigate the functional consequences of this compound's interaction with mAChRs on cellular excitability and ion channel function.[4][5] These application notes provide a framework and detailed protocols for characterizing the effects of this compound on muscarinic receptor-mediated currents in vitro.
Mechanism of Action at the Cellular Level
This compound, as a muscarinic antagonist, is hypothesized to competitively block the binding of acetylcholine (ACh) and other muscarinic agonists to the five subtypes of mAChRs (M1-M5).[6] The electrophysiological consequences of this antagonism depend on the specific mAChR subtype and the downstream ion channels they modulate.
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This can result in the modulation of various ion channels, including the suppression of potassium currents (e.g., M-current), leading to neuronal depolarization and increased excitability.[2]
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP).[2] A key effect of M2 receptor activation in cardiac and neuronal cells is the activation of the G-protein-coupled inwardly-rectifying potassium channel (GIRK or K_ir3.x), also known as I_K(ACh), which causes membrane hyperpolarization and inhibition of cellular activity.[7][8]
By blocking these pathways, this compound is expected to prevent the effects of muscarinic agonists on cellular excitability. For example, in the presence of a muscarinic agonist, this compound should prevent the inhibition of M-current by M1 receptor activation or prevent the activation of I_K(ACh) by M2 receptor activation.
Data Presentation: Hypothetical Quantitative Data for this compound
The following table summarizes hypothetical quantitative data for this compound, which could be obtained from in vitro electrophysiology and radioligand binding assays. This data would be crucial for determining the potency and selectivity of this compound for different muscarinic receptor subtypes.
| Receptor Subtype | Cell Line | Electrophysiology Assay | Agonist Used (Concentration) | This compound IC50 (nM) | Radioligand Binding Assay | This compound Ki (nM) |
| M1 | CHO-K1 expressing human M1 | Inhibition of carbachol-induced M-current suppression | Carbachol (1 µM) | 15.2 ± 2.1 | [3H]-Pirenzepine competition | 12.8 ± 1.5 |
| M2 | AtT-20 cells expressing human M2 | Inhibition of carbachol-activated I_K(ACh) | Carbachol (1 µM) | 5.8 ± 0.9 | [3H]-NMS competition | 4.5 ± 0.7 |
| M3 | HEK293 cells expressing human M3 | Inhibition of carbachol-induced calcium-activated chloride current | Carbachol (1 µM) | 25.6 ± 3.4 | [3H]-4-DAMP competition | 22.1 ± 2.9 |
| M4 | CHO-K1 expressing human M4 | Inhibition of oxotremorine-M-induced inhibition of CaV2.2 channels | Oxotremorine-M (500 nM) | 18.9 ± 2.5 | [3H]-NMS competition | 16.3 ± 2.0 |
| M5 | HEK293 cells expressing human M5 | Inhibition of pilocarpine-induced intracellular Ca2+ mobilization (measured with Ca2+-sensitive dye and imaging) | Pilocarpine (1 µM) | 35.1 ± 4.2 | [3H]-NMS competition | 30.7 ± 3.8 |
Mandatory Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. Muscarinic Receptors in Cardioprotection and Vascular Tone Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole Cell Patch Clamp Protocol [protocols.io]
- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 6. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Amprotropine in Neuronal Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Amprotropine, an anticholinergic agent, in neuronal cell culture studies. Due to the limited direct research on this compound in this specific context, the following protocols and data are based on the established effects of other muscarinic antagonists with similar mechanisms of action. Researchers should use this information as a foundation for designing experiments and optimizing conditions for this compound.
Introduction to this compound
This compound is a muscarinic acetylcholine receptor antagonist.[1][2] Muscarinic receptors are widely expressed in the central and peripheral nervous systems and are involved in regulating a multitude of neuronal functions, including neuronal excitability, synaptic plasticity, and neurite outgrowth.[3][4] By blocking the action of acetylcholine at these receptors, this compound can be a valuable tool to investigate cholinergic signaling pathways in both healthy and diseased neuronal models.
Potential Applications in Neuronal Cell Culture
Based on the known functions of muscarinic antagonists, this compound can be employed in a variety of neuronal cell culture studies, including:
-
Investigation of Neurite Outgrowth and Neuronal Development: Studying the role of cholinergic signaling in neuronal morphogenesis.
-
Modulation of Neuronal Excitability: Assessing the impact of muscarinic receptor blockade on neuronal firing and network activity.
-
Neuroprotection Assays: Evaluating the potential of this compound to mitigate neuronal cell death in models of neurodegenerative diseases.
-
Mitochondrial Function Studies: Examining the influence of muscarinic signaling on mitochondrial bioenergetics and trafficking.
-
Drug Discovery: Screening for compounds that interact with the cholinergic system for therapeutic purposes.
Data Presentation: Effects of Muscarinic Antagonists on Neuronal Cells
The following tables summarize quantitative data from studies on muscarinic antagonists that are expected to have effects comparable to this compound. Note: These values should be used as a starting point for dose-response experiments with this compound.
Table 1: Effects of Muscarinic M1 Receptor Antagonists on Neurite Outgrowth in Primary Sensory Neurons
| Compound | Concentration | Effect on Neurite Outgrowth | Reference |
| Pirenzepine | 3 - 100 nM | Dose-dependent increase | [4] |
| MT7 | 10 nM | Significant augmentation | [4] |
Table 2: Effects of Muscarinic M1 Receptor Antagonists on Mitochondrial Function in Neuronal Cells
| Compound | Cell Type | Concentration | Observed Effect | Reference |
| Pirenzepine | SH-SY5Y | 1 µM | Increased mitochondrial membrane potential and OXPHOS expression | [3] |
| MT7 | SH-SY5Y | 100 nM | Increased mitochondrial membrane potential and OXPHOS expression | [3] |
| Pirenzepine | DRG Neurons | 1 µM | Increased spare respiratory capacity | [4] |
| MT7 | DRG Neurons | 100 nM | Increased spare respiratory capacity | [4] |
Table 3: Effects of Muscarinic Antagonists on Neuronal Excitability
| Compound | Cell Type | Concentration | Effect | Reference |
| Pirenzepine | DRG Neurons | Not Specified | Hyperpolarization, suppressed neuronal excitability | [3] |
| MT7 | DRG Neurons | Not Specified | Hyperpolarization, suppressed neuronal excitability | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on neuronal cell cultures.
Neurite Outgrowth Assay
This protocol is designed to quantify the effect of this compound on the growth of neurites from cultured neurons.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons
-
Cell culture medium and supplements
-
This compound stock solution (in a suitable solvent, e.g., DMSO or water)
-
Poly-D-lysine or laminin-coated cell culture plates (e.g., 96-well)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding: Plate neuronal cells at a low density on coated plates to allow for clear visualization of individual neurites.
-
This compound Treatment: After cell attachment (typically 24 hours), replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for a period sufficient for neurite outgrowth (e.g., 48-72 hours).
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific antibody binding with 5% BSA.
-
Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Use automated image analysis software to quantify neurite length, number of branches, and number of neurite-bearing cells.
-
Neuronal Viability/Toxicity Assay
This protocol determines the cytotoxic effects of this compound on neuronal cells.
Materials:
-
Neuronal cell line or primary neurons
-
Cell culture medium and supplements
-
This compound stock solution
-
96-well cell culture plates
-
MTT, XTT, or PrestoBlue cell viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density appropriate for the chosen assay.
-
This compound Treatment: After 24 hours, treat the cells with a range of this compound concentrations. Include a vehicle control and a positive control for toxicity (e.g., staurosporine).
-
Incubation: Incubate for 24-72 hours.
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Mitochondrial Membrane Potential Assay
This protocol assesses the effect of this compound on mitochondrial health by measuring the mitochondrial membrane potential (ΔΨm).
Materials:
-
Neuronal cell line or primary neurons
-
Cell culture medium and supplements
-
This compound stock solution
-
Fluorescent potentiometric dyes (e.g., TMRM, TMRE, or JC-1)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture neuronal cells and treat with desired concentrations of this compound for the desired duration.
-
Dye Loading: Incubate the cells with the fluorescent potentiometric dye according to the manufacturer's protocol.
-
Imaging or Flow Cytometry:
-
Microscopy: Acquire fluorescent images to visualize changes in mitochondrial membrane potential.
-
Flow Cytometry: Quantify the fluorescence intensity of the cell population.
-
-
Analysis: Analyze the changes in fluorescence intensity, which correlate with changes in mitochondrial membrane potential.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound in Neurons
This compound, as a muscarinic antagonist, is expected to block the signaling cascade initiated by acetylcholine binding to muscarinic receptors (specifically M1 receptors, which are prevalent in the CNS). This can lead to downstream effects on AMPK activation and mitochondrial function.
Caption: Proposed signaling pathway of this compound in neuronal cells.
Experimental Workflow for Investigating this compound's Effects
The following workflow outlines a logical sequence of experiments to characterize the effects of this compound in neuronal cell cultures.
Caption: Logical workflow for studying this compound in neuronal cultures.
Disclaimer: The provided protocols and data are intended as a guide. It is crucial for researchers to perform their own dose-response experiments to determine the optimal, non-toxic working concentrations of this compound for their specific neuronal cell type and experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Muscarinic receptor subtypes controlling the cationic current in guinea-pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Syntaphilin mediates axonal growth and synaptic changes through regulation of mitochondrial transport: a potential pharmacological target for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
Application Notes and Protocols for Amprotropine Dosage in In Vivo Animal Studies
Introduction
Amprotropine is an anticholinergic drug that acts as a competitive antagonist of muscarinic acetylcholine receptors. By blocking these receptors, this compound inhibits the effects of acetylcholine, a neurotransmitter involved in various parasympathetic nervous system functions. This antagonism leads to effects such as smooth muscle relaxation (antispasmodic), reduced glandular secretions, and increased heart rate. These properties make this compound and other muscarinic antagonists valuable tools in preclinical research for studying the cholinergic system's role in various physiological and pathological processes.
This document provides detailed application notes and experimental protocols for the in vivo use of a representative muscarinic antagonist, atropine, in animal studies. The provided data and methodologies can serve as a guide for researchers initiating studies with this compound.
Data Presentation: Quantitative Data for Atropine
The following tables summarize the reported median lethal dose (LD50) and effective dose (ED50) values for atropine in various animal models and routes of administration. These values are critical for initial dose range selection in preclinical studies.
Table 1: Median Lethal Dose (LD50) of Atropine in Various Animal Species
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Rat | Oral | 500 | [1][2] |
| Rat | Intraperitoneal | 280 | [1][2] |
| Rat | Subcutaneous | 250 | [2][3] |
| Mouse | Oral | 75 | [2][4][5][6][7] |
| Mouse | Intraperitoneal | 30 | [2] |
| Mouse | Subcutaneous | 428 | [2] |
| Rabbit | Oral | 600 | [4][5][6][7] |
| Guinea Pig | Oral | 1,100 | [4][5][6] |
Table 2: Effective Dose (ED50) of Atropine for Specific In Vivo Effects
| Species | Effect | Route of Administration | Effective Dose Range | Reference |
| Dog | Inhibition of Pancreatic Secretion | Intravenous Infusion | 1.8 nmol/kg/h | [8] |
| Dog | Increase in Heart Rate (Atropine Response Test) | Intravenous | 0.04 mg/kg | [9] |
| Human | Inhibition of Salivary Flow | Intramuscular | 0.02 mg/kg | [10] |
| Human | Inhibition of Salivary Flow | Oral | 0.03 mg/kg | [10] |
Experimental Protocols
The following are detailed protocols for common in vivo experiments utilizing a muscarinic antagonist like atropine. These can be adapted for studies with this compound after appropriate dose-finding experiments.
Protocol 1: Determination of Acute Toxicity (LD50)
This protocol describes the "up-and-down" procedure, a method that reduces the number of animals required to estimate the LD50.
Objective: To determine the median lethal dose (LD50) of the test compound following a single administration.
Materials:
-
Test compound (e.g., Atropine Sulfate)
-
Vehicle (e.g., sterile 0.9% saline)[11]
-
Male and female rodents (e.g., Sprague-Dawley rats or ICR mice), 6-8 weeks old
-
Standard laboratory animal housing and diet
-
Oral gavage needles or syringes for the chosen route of administration
-
Analytical balance
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Dose Preparation: Prepare a stock solution of the test compound in the appropriate vehicle. Serial dilutions can be made to achieve the desired dose concentrations.
-
Dosing:
-
Start with a single animal at a dose estimated to be near the expected LD50.
-
If the animal survives after a set observation period (e.g., 48 hours), the next animal is given a higher dose (e.g., by a factor of 1.5-2.0).
-
If the animal dies, the next animal is given a lower dose.
-
-
Observation: Observe the animals for signs of toxicity and mortality at regular intervals (e.g., 1, 4, 24, and 48 hours) after administration. The total observation period is typically 14 days.
-
Data Analysis: The LD50 is calculated using statistical methods appropriate for the up-and-down procedure.
Protocol 2: Evaluation of Antispasmodic Activity (Charcoal Meal Test)
This protocol assesses the effect of a muscarinic antagonist on gastrointestinal motility.
Objective: To evaluate the inhibitory effect of the test compound on intestinal transit in mice.
Materials:
-
Test compound (e.g., Atropine Sulfate)
-
Vehicle (e.g., sterile 0.9% saline)
-
Charcoal meal (e.g., 5% charcoal suspension in 10% gum acacia)
-
Male ICR mice (20-25 g)
-
Oral gavage needles
Procedure:
-
Animal Fasting: Fast the mice for 18-24 hours before the experiment, with free access to water.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Vehicle control group
-
Positive control group (e.g., Atropine, 1 mg/kg, intraperitoneally)
-
Test compound groups (at least 3 doses)
-
-
Dosing: Administer the vehicle, positive control, or test compound via the desired route (e.g., intraperitoneal or oral).
-
Charcoal Meal Administration: After a specific pretreatment time (e.g., 30 minutes for intraperitoneal, 60 minutes for oral), administer the charcoal meal orally (e.g., 0.2 mL/mouse).
-
Observation and Dissection: After a set time (e.g., 20-30 minutes), euthanize the mice by cervical dislocation.
-
Measurement: Carefully dissect the small intestine from the pylorus to the cecum. Measure the total length of the intestine and the distance traveled by the charcoal meal.
-
Data Analysis: Calculate the percentage of intestinal transit for each animal: (Distance traveled by charcoal / Total length of intestine) x 100. Compare the mean transit distance between the treated and control groups.
Mandatory Visualizations
Signaling Pathway of Muscarinic Antagonists
This compound, as a muscarinic antagonist, competitively blocks the action of acetylcholine at muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that mediate various cellular responses.
Caption: Signaling pathway of a muscarinic antagonist like this compound.
Experimental Workflow for In Vivo Antispasmodic Study
The following diagram illustrates the workflow for the charcoal meal test to assess the antispasmodic effects of a test compound.
Caption: Workflow for the in vivo charcoal meal antispasmodic assay.
References
- 1. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. msd.com [msd.com]
- 5. merck.com [merck.com]
- 6. msd.com [msd.com]
- 7. msd.com [msd.com]
- 8. Dose-response effects of atropine on pancreatic secretory response to intestinal tryptophan in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. idexx.com [idexx.com]
- 10. Comparison of the effects of atropine in vivo and ex vivo (radioreceptor assay) after oral and intramuscular administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Amprotropine as a Tool Compound in Cholinergic Research: Application Notes and Protocols
Note to the Researcher: Information regarding amprotropine as a tool compound in modern cholinergic research is exceptionally scarce. Available data is largely historical, with one of its few documented uses being in the veterinary treatment of "hard-pad disease" in dogs in the mid-20th century.[1] No publicly available quantitative data, such as binding affinities (Ki) or potency (IC50) for muscarinic receptor subtypes, could be identified. As such, this compound is not a recommended or well-characterized tool for contemporary cholinergic research.
This document will therefore focus on established and well-characterized muscarinic receptor antagonists that serve as critical tool compounds in studying the cholinergic system. The principles, protocols, and data presented here for compounds like Atropine, Pirenzepine, and others, provide the framework and methodologies that would be required to characterize any novel cholinergic agent, including this compound, should it become a compound of interest.
Introduction to Muscarinic Antagonists in Cholinergic Research
The cholinergic system, mediated by the neurotransmitter acetylcholine (ACh), is fundamental to a vast array of physiological processes.[2] ACh exerts its effects through two main receptor families: nicotinic and muscarinic acetylcholine receptors (mAChRs). Muscarinic receptors, which are G-protein coupled receptors (GPCRs), are divided into five subtypes (M1-M5), each with distinct tissue distributions and signaling pathways.[2][3]
Tool compounds, particularly selective antagonists, are indispensable for dissecting the roles of these individual mAChR subtypes. By selectively blocking a specific receptor subtype, researchers can elucidate its function in cellular signaling, tissue physiology, and disease pathology. An ideal tool compound exhibits high affinity for its target and, crucially, high selectivity over other related receptors.
Key Muscarinic Antagonist Tool Compounds
While this compound lacks characterization, several other antagonists are cornerstones of cholinergic research. Their binding affinities for the five human muscarinic receptor subtypes (M1-M5) are summarized below. These values are critical for designing experiments and interpreting results.
Data Presentation: Antagonist Binding Affinities
Table 1: Binding Affinities (Ki, nM) of Common Muscarinic Antagonists for Human mAChR Subtypes.
| Antagonist | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | Primary Selectivity | Reference |
| Atropine | 1.27 | 3.24 | 2.21 | 0.77 | 2.84 | Non-selective | [4] |
| Pirenzepine | ~18 | ~700 | ~400 | ~150 | ~250 | M1 | [5][6] |
| Methoctramine | ~158 | ~10 | ~158 | ~63 | ~100 | M2 | [7][8][9] |
| 4-DAMP | High | Low | High | High | High | M3/M1/M5 > M2/M4 | [10][11] |
| Darifenacin | 6.3 | 39.8 | 0.8 | 50.1 | 10.0 | M3 | [12] |
Note: Ki values can vary between studies depending on the experimental conditions (e.g., cell type, radioligand, assay buffer). The values presented are representative.
Table 2: Antagonist Affinities Expressed as pKi (-log(Ki)) Values.
| Antagonist | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) |
| Atropine | 8.89 | 8.49 | 8.65 | 9.11 | 8.55 |
| Pirenzepine | ~7.75 | ~6.15 | ~6.40 | ~6.82 | ~6.60 |
| Methoctramine | ~6.80 | ~8.00 | ~6.80 | ~7.20 | ~7.00 |
| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental designs is crucial for understanding the application of these tool compounds.
Muscarinic Receptor Signaling Pathways
The M1, M3, and M5 subtypes primarily couple through Gq/11 proteins to activate Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate Protein Kinase C (PKC). The M2 and M4 subtypes couple through Gi/o proteins to inhibit adenylyl cyclase, decreasing cyclic AMP (cAMP) levels, and modulate ion channels.
Figure 1. M3 receptor signaling pathway and antagonist inhibition.
Experimental Workflow: Competitive Radioligand Binding Assay
A fundamental technique to determine the binding affinity (Ki) of an unlabeled compound (like this compound or atropine) is the competitive radioligand binding assay. This involves competing the unlabeled compound against a radiolabeled ligand with known affinity for the receptor.
Figure 2. Workflow for a competitive radioligand binding assay.
Experimental Protocols
The following are detailed, generalized protocols for key experiments used to characterize muscarinic antagonists.
Protocol 1: Radioligand Binding Assay for mAChR Affinity
This protocol determines the equilibrium dissociation constant (Ki) of a test compound by measuring its ability to compete with a radiolabeled antagonist for binding to a specific mAChR subtype.
Objective: To determine the Ki of a test compound (e.g., atropine) for a specific muscarinic receptor subtype (e.g., M3).
Materials:
-
Membrane Preparation: Homogenates from tissue (e.g., rat brain cortex) or cell membranes from a cell line stably expressing the human muscarinic receptor subtype of interest (e.g., CHO-K1 cells).[10]
-
Radioligand: A tritiated muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]NMS), at a concentration near its Kd.[10]
-
Test Compound: Unlabeled antagonist (e.g., atropine) at a range of concentrations (typically 10⁻¹¹ to 10⁻⁵ M).
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of a non-radiolabeled, high-affinity antagonist like atropine.[10]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[10]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[10]
-
Equipment: 96-well plates, rapid filtration harvesting system, glass fiber filters, scintillation vials, scintillation cocktail, and a liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the components in triplicate for each condition:
-
Total Binding: 50 µL Assay Buffer + 50 µL Radioligand + 100 µL Membrane Preparation.
-
Non-specific Binding (NSB): 50 µL Non-specific Binding Control + 50 µL Radioligand + 100 µL Membrane Preparation.
-
Competition: 50 µL Test Compound (at each dilution) + 50 µL Radioligand + 100 µL Membrane Preparation.
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.[10]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[10]
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Determine IC₅₀: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate Ki: Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation :[10]
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: Isolated Organ Bath Functional Assay (Schild Analysis)
This protocol assesses the functional antagonism of a compound on smooth muscle contraction and determines its apparent antagonist affinity (pA₂), which is a measure of potency.
Objective: To determine the pA₂ value for an antagonist (e.g., atropine) against an agonist (e.g., carbachol) in an isolated smooth muscle preparation (e.g., guinea-pig ileum, rich in M3 receptors).
Materials:
-
Tissue: Freshly isolated guinea-pig ileum segment.
-
Equipment: Isolated organ bath system with a temperature-controlled (37°C) chamber, aeration (95% O₂ / 5% CO₂), and an isometric force transducer connected to a data acquisition system.
-
Physiological Salt Solution: Krebs-Henseleit solution.
-
Agonist: Carbachol or Acetylcholine.
-
Antagonist: Atropine or other test compound.
Procedure:
-
Tissue Preparation: Mount a segment of the guinea-pig ileum in the organ bath under a slight resting tension (e.g., 1 g) and allow it to equilibrate for at least 60 minutes, with regular washes.
-
Control Agonist Curve: Generate a cumulative concentration-response curve for the agonist (carbachol). Add increasing concentrations of carbachol to the bath and record the resulting muscle contraction until a maximal response is achieved.
-
Washout: Thoroughly wash the tissue with fresh Krebs-Henseleit solution until the baseline tension is restored.
-
Antagonist Incubation: Add a fixed, known concentration of the antagonist (e.g., 1 nM atropine) to the bath and allow it to incubate with the tissue for a set period (e.g., 30-60 minutes) to reach equilibrium.
-
Second Agonist Curve: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the agonist. The curve should be shifted to the right.
-
Repeat: Repeat steps 3-5 with increasing concentrations of the antagonist (e.g., 3 nM, 10 nM atropine).
Data Analysis (Schild Analysis):
-
Calculate Dose Ratios (DR): For each antagonist concentration, calculate the dose ratio. The DR is the ratio of the agonist concentration required to produce a 50% maximal response (EC₅₀) in the presence of the antagonist, divided by the EC₅₀ in the absence of the antagonist. (DR = EC₅₀' / EC₅₀).[13]
-
Construct Schild Plot: Plot log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.[14]
-
Determine pA₂: For a competitive antagonist, the data should yield a straight line with a slope not significantly different from 1. The pA₂ value is the x-intercept of the regression line.[13][14] The pA₂ is the negative logarithm of the molar concentration of an antagonist that would produce a dose ratio of 2.
Conclusion
While this compound itself is an obscure compound with no modern research footprint in cholinergic pharmacology, the principles of characterizing a muscarinic antagonist are well-established. By using potent and selective tool compounds like atropine, pirenzepine, and darifenacin, researchers can effectively probe the function of muscarinic receptor subtypes. The protocols for radioligand binding and functional smooth muscle assays outlined here represent the gold standard for determining the affinity and potency of such compounds. Any future investigation into the cholinergic properties of this compound would necessitate the application of these rigorous pharmacological methods to establish its profile as a potential research tool.
References
- 1. medkoo.com [medkoo.com]
- 2. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Affinities of pirenzepine for muscarinic cholinergic receptors in membranes isolated from bovine tracheal mucosa and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pirenzepine distinguishes between different subclasses of muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methoctramine, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methoctramine selectively blocks cardiac muscarinic M2 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methoctramine - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. The interaction of 4-DAMP mustard with subtypes of the muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ics.org [ics.org]
- 13. researchgate.net [researchgate.net]
- 14. Smooth Muscle Preparations | Basicmedical Key [basicmedicalkey.com]
Application of Amprotropine in Cognitive Function Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amprotropine is a synthetic anticholinergic agent. While specific research on this compound's direct application in cognitive function studies is limited in publicly available literature, its classification as an anticholinergic drug places it within a class of compounds known to significantly impact cognitive processes. Anticholinergic drugs act as antagonists to acetylcholine receptors, thereby inhibiting the effects of the neurotransmitter acetylcholine (ACh) in the central and peripheral nervous systems. The cholinergic system is crucial for various cognitive functions, including learning, memory, and attention.[1][2] Consequently, anticholinergic agents like this compound are valuable tools in neuroscience research to probe the role of the cholinergic system in cognition and to model cognitive impairment observed in various neurological and psychiatric disorders.
These application notes provide a framework for utilizing this compound and other anticholinergic drugs in cognitive function studies. The protocols and data presented are based on established methodologies for studying the cognitive effects of anticholinergic compounds.
Mechanism of Action: Anticholinergic Cognitive Impairment
This compound, as an anticholinergic drug, exerts its effects by blocking muscarinic acetylcholine receptors.[3] In the central nervous system, acetylcholine plays a pivotal role in modulating neuronal excitability, synaptic plasticity, and the coordination of neuronal firing—all critical for learning and memory.[2] Specifically, the M1 muscarinic receptor subtype is highly abundant in the central nervous system and is considered to have a primary role in mediating the cholinergic effects on cognitive function.[3]
By antagonizing these receptors, this compound and other anticholinergic drugs disrupt the normal signaling cascade, leading to cognitive deficits. This disruption is thought to impair the encoding of new memories rather than the retrieval of previously stored information.[4] The cognitive domains most commonly affected include short-term memory, learning, attention, and executive function.[5][6]
Data Presentation: Cognitive Effects of Anticholinergic Drugs
The following table summarizes the cognitive effects observed with various anticholinergic drugs, providing a reference for the expected outcomes when studying compounds like this compound. The data is derived from a systematic review and meta-analysis of clinical trial studies.[7]
| Anticholinergic Drug | Cognitive Domain(s) Affected | Key Findings |
| Scopolamine | Recognition, Immediate Recall, Matching to Sample, Delayed Recall, Complex Memory Tasks, Free Recall, General Cognitive Function, Attention, Digit Span | Consistently associated with significant impairment across a wide range of cognitive domains.[7] |
| Atropine | Stroop Test, Repeated Acquisition, Digit Recall | Negative effects reported on specific tasks, though some studies showed no significant cognitive impairment.[7] |
| Biperiden | Episodic Memory, Visuospatial Processes, Motor Learning, Verbal Learning, Continuous Recognition Memory, Spatial Memory, Word Retrieval, Delayed Recall | Associated with impairment in multiple memory-related tasks.[7] |
| Trihexyphenidyl | Delayed Recall | Impairment in delayed recall tasks has been reported.[7] |
| Benzhexol | Delayed Recall, Short Story, Orientation | Associated with impairment in memory and orientation.[7] |
| Dicyclomine | Simple Reaction Time, Working Memory, Picture Recognition | Shown to have an effect on cognitive function in specific tasks.[7] |
Experimental Protocols
The following are generalized protocols for assessing the cognitive effects of an anticholinergic drug like this compound in a research setting. These protocols should be adapted based on the specific research question, model system (human or animal), and institutional guidelines.
Protocol 1: Human Volunteer Study - Double-Blind, Placebo-Controlled Crossover Design
Objective: To evaluate the acute effects of this compound on cognitive function in healthy adult volunteers.
Materials:
-
This compound (or other anticholinergic agent) capsules of desired dosage.
-
Placebo capsules identical in appearance.
-
Computerized cognitive test battery (e.g., Cambridge Neuropsychological Test Automated Battery - CANTAB, or a custom battery assessing memory, attention, and executive function).
-
Standardized cognitive assessment tools (e.g., Mini-Mental State Examination - MMSE, Trail Making Test).[6][8]
-
Data collection and analysis software.
Methodology:
-
Participant Recruitment: Recruit healthy adult volunteers with no history of neurological or psychiatric disorders and not currently taking any medications with known cognitive effects. Obtain informed consent.
-
Study Design: Employ a double-blind, placebo-controlled, crossover design. Each participant will serve as their own control.
-
Randomization: Randomly assign participants to receive either this compound or a placebo in the first session.
-
Drug Administration: Administer the assigned capsule to the participant.
-
Cognitive Testing: At a predetermined time post-administration (based on the pharmacokinetics of the drug), conduct a battery of cognitive tests. This should include tasks assessing:
-
Episodic Memory: Word list recall (immediate and delayed), story recall.
-
Working Memory: Digit span, n-back task.
-
Attention: Continuous performance test, Stroop test.
-
Executive Function: Trail Making Test, Wisconsin Card Sorting Test.
-
-
Washout Period: A sufficient washout period (dependent on the half-life of the drug) should be implemented between sessions to ensure the drug is completely cleared from the system.
-
Crossover: In the second session, participants who received the placebo will receive this compound, and vice versa.
-
Repeat Cognitive Testing: Repeat the same battery of cognitive tests as in the first session.
-
Data Analysis: Analyze the data to compare cognitive performance under the drug and placebo conditions within each participant. Statistical analysis (e.g., paired t-test or repeated measures ANOVA) should be used to determine the significance of any observed differences.
Protocol 2: Animal Model Study (e.g., Rodent)
Objective: To assess the effects of this compound on learning and memory in a rodent model.
Materials:
-
This compound solution for injection (e.g., intraperitoneal - IP).
-
Saline solution (placebo).
-
Behavioral testing apparatus (e.g., Morris water maze, radial arm maze, novel object recognition chamber).
-
Animal tracking and video analysis software.
Methodology:
-
Animal Acclimation: Acclimate animals to the housing facility and handling procedures.
-
Group Assignment: Randomly assign animals to different treatment groups (e.g., vehicle control, different doses of this compound).
-
Drug Administration: Administer this compound or vehicle via the chosen route (e.g., IP injection) at a specific time before behavioral testing.
-
Behavioral Testing:
-
Morris Water Maze (Spatial Learning and Memory):
-
Acquisition Phase: Train the animals to find a hidden platform in a pool of water over several days. Record the escape latency and path length.
-
Probe Trial: After the acquisition phase, remove the platform and measure the time spent in the target quadrant.
-
-
Novel Object Recognition (Recognition Memory):
-
Familiarization Phase: Allow the animal to explore an arena with two identical objects.
-
Test Phase: After a retention interval, replace one of the familiar objects with a novel object. Measure the time spent exploring the novel versus the familiar object.
-
-
-
Data Analysis: Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA, t-test) to compare the performance of the this compound-treated groups with the control group.
Mandatory Visualizations
Signaling Pathway
Caption: Acetylcholine signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Generalized workflow for studying the cognitive effects of this compound.
References
- 1. Acetylcholine - Wikipedia [en.wikipedia.org]
- 2. Acetylcholine as a neuromodulator: cholinergic signaling shapes nervous system function and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abidipharma.com [abidipharma.com]
- 4. The Role of Acetylcholine in Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uspharmacist.com [uspharmacist.com]
- 6. The cognitive impact of anticholinergics: A clinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cognitive effects of individual anticholinergic drugs: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effect of Cumulative Anticholinergic Use on the Cognitive Function of Older Adults: Results from the Personality and Total Health (PATH) Through Life Study - PMC [pmc.ncbi.nlm.nih.gov]
Amprotropine for Studying Muscarinic Receptor Signaling Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available research data specifically detailing the use of amprotropine for studying muscarinic receptor signaling pathways is limited. The following application notes and protocols are based on established methodologies for characterizing muscarinic receptor antagonists and provide a framework for the potential application of this compound. Researchers should perform initial validation and optimization experiments to determine the specific binding affinities and functional effects of this compound.
Introduction
Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that consist of five subtypes, M1 through M5. These receptors are involved in a multitude of physiological processes in the central and peripheral nervous systems.[1][2] The M1, M3, and M5 subtypes typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[2][3] The M2 and M4 subtypes are predominantly coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[2][3]
This compound is a muscarinic antagonist. The study of such antagonists is crucial for understanding the physiological roles of mAChR subtypes and for the development of therapeutic agents targeting these receptors for various conditions, including neurodegenerative diseases and smooth muscle disorders. These notes provide an overview of standard experimental protocols to characterize the interaction of a muscarinic antagonist like this compound with mAChR subtypes and to elucidate its impact on their signaling pathways.
Data Presentation: Comparative Binding Affinities of Muscarinic Antagonists
The binding affinity of an antagonist for different receptor subtypes is a critical parameter. This is typically determined through competitive radioligand binding assays. The table below is a template illustrating how to present such data, using representative data for well-characterized muscarinic antagonists. The affinity is often expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Atropine | 1.5 | 2.0 | 1.2 | 1.8 | 1.4 |
| Pirenzepine | 20 | 500 | 300 | 150 | 250 |
| 4-DAMP | 3 | 20 | 1 | 15 | 5 |
Note: The Ki values for Atropine, Pirenzepine, and 4-DAMP are representative values from the literature and may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Determining Binding Affinity (Ki)
This protocol describes how to determine the binding affinity of this compound for each of the five muscarinic receptor subtypes (M1-M5) expressed in a stable cell line (e.g., CHO or HEK293 cells).
Materials:
-
Cell membranes from cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
This compound (or other unlabeled antagonist).
-
Atropine (for determining non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well filter plates.
-
Plate shaker.
Methodology:
-
Membrane Preparation: Homogenize cells expressing the target mAChR subtype in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard protein assay.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer.
-
25 µL of [³H]-NMS at a final concentration close to its Kd (e.g., 0.5-1.0 nM).
-
25 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
For total binding, add 25 µL of binding buffer instead of this compound.
-
For non-specific binding, add 25 µL of a high concentration of atropine (e.g., 1-10 µM).
-
50 µL of the prepared cell membranes (e.g., 20-50 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 2-3 hours on a plate shaker to reach equilibrium.
-
Filtration: Harvest the membranes by rapid filtration through the filter plates. Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow Diagram:
Radioligand Binding Assay Workflow
Protocol 2: Functional Assay - Calcium Mobilization for Gq-coupled Receptors (M1, M3, M5)
This protocol measures the ability of this compound to block agonist-induced calcium mobilization mediated by Gq-coupled muscarinic receptors.
Materials:
-
Cells stably expressing M1, M3, or M5 mAChRs.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Muscarinic agonist (e.g., Carbachol or Acetylcholine).
-
This compound.
-
Fluorescence plate reader with an injection system.
Methodology:
-
Cell Plating: Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye in the dark at 37°C for 45-60 minutes.
-
Antagonist Pre-incubation: Wash the cells to remove excess dye and add assay buffer containing various concentrations of this compound. Incubate for 15-30 minutes.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading. Inject the muscarinic agonist (at a concentration that elicits a submaximal response, e.g., EC₈₀) and immediately begin recording the change in fluorescence over time.
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the responses to the response in the absence of the antagonist.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a dose-response inhibition curve to determine the IC₅₀ value.
-
Signaling Pathway Diagram:
Gq-coupled Muscarinic Receptor Signaling Pathway
Protocol 3: Functional Assay - cAMP Inhibition for Gi-coupled Receptors (M2, M4)
This protocol assesses the ability of this compound to reverse agonist-mediated inhibition of cAMP production by Gi-coupled muscarinic receptors.
Materials:
-
Cells stably expressing M2 or M4 mAChRs.
-
Forskolin (an adenylyl cyclase activator).
-
Muscarinic agonist (e.g., Carbachol).
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Cell lysis buffer.
Methodology:
-
Cell Culture: Culture cells to the desired density in appropriate multi-well plates.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 15-30 minutes.
-
Stimulation: Add a mixture of forskolin (to stimulate cAMP production) and the muscarinic agonist (to inhibit the forskolin-stimulated cAMP production) to the wells.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Calculate the percentage of inhibition of the forskolin response by the agonist in the presence of different concentrations of this compound.
-
Plot the cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ of this compound in reversing the agonist effect.
-
Signaling Pathway Diagram:
Gi-coupled Muscarinic Receptor Signaling Pathway
Conclusion
The protocols outlined above provide a comprehensive framework for characterizing the pharmacological properties of a muscarinic antagonist such as this compound. By determining its binding affinity profile across the five muscarinic receptor subtypes and assessing its functional effects on their respective signaling pathways, researchers can gain valuable insights into its mechanism of action and potential therapeutic applications. It is essential to adapt and optimize these general protocols for the specific compound and experimental system being used.
References
- 1. Molecular properties of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic acetylcholine receptors: novel opportunities for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Amprotropine Concentration for In Vitro Assays: A Technical Support Center
Quick Navigation
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when working with amprotropine in a laboratory setting.
Q1: What is this compound and what is its primary mechanism of action?
This compound is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). It belongs to the anticholinergic class of compounds, meaning it blocks the action of acetylcholine, a neurotransmitter, at these receptors. There are five subtypes of muscarinic receptors (M1-M5) which are G-protein coupled receptors (GPCRs) involved in various physiological processes. This compound does not typically show high selectivity for a specific subtype.
Q2: How should I prepare a stock solution of this compound?
The preparation of a stable and accurate stock solution is critical for reproducible results.
-
Solvent Selection: this compound phosphate is soluble in water, ethanol, and dimethyl sulfoxide (DMSO). For cell-based assays, it is recommended to use water or DMSO as the initial solvent. Ensure the final concentration of DMSO in your assay does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Concentration: A common stock solution concentration is 10 mM.
-
Procedure:
-
Accurately weigh the this compound phosphate powder.
-
Dissolve in the chosen solvent. Gentle warming or vortexing can aid dissolution.
-
Once fully dissolved, filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
-
Storage: Store stock solutions at -20°C for long-term use. For short-term storage, 4°C is acceptable for a few days, but stability should be verified.
Q3: What are the typical working concentrations for this compound in in vitro assays?
The optimal working concentration of this compound will depend on the specific assay, cell type, and receptor expression levels. It is crucial to perform a concentration-response curve to determine the IC50 (in functional assays) or Ki (in binding assays) for your specific experimental system. A starting point for a concentration range in a competitive binding or functional assay could be from 1 nM to 100 µM.
Q4: Is this compound stable in cell culture media?
The stability of any compound in aqueous solutions and complex mixtures like cell culture media can be a concern. While specific stability data for this compound in various media is not extensively published, it is good practice to prepare fresh dilutions of this compound in your assay buffer or media for each experiment. If long-term incubation is required, the stability of this compound under those conditions should be empirically determined. Factors such as pH, temperature, and media components can influence compound stability.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro assays with this compound.
Competitive Radioligand Binding Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding | Radioligand concentration is too high. | Use a radioligand concentration at or below its Kd value. |
| Inadequate blocking of non-specific sites. | Ensure sufficient concentration of a suitable blocking agent (e.g., atropine for muscarinic receptors) is used to define non-specific binding. | |
| Insufficient washing. | Increase the number and volume of wash steps with ice-cold wash buffer to effectively remove unbound radioligand. | |
| Low Specific Binding Signal | Low receptor expression in the cell or tissue preparation. | Use a cell line with higher receptor expression or increase the amount of membrane preparation in the assay. |
| Degraded radioligand or this compound. | Use fresh or properly stored reagents. Verify the integrity of your compounds. | |
| Suboptimal assay conditions (pH, ionic strength, temperature). | Optimize buffer composition and incubation conditions. | |
| Inconsistent Results Between Experiments | Variability in reagent preparation. | Prepare fresh stock solutions and dilutions for each experiment. Use calibrated pipettes. |
| Inconsistent incubation times. | Ensure precise and consistent incubation times across all samples and experiments. | |
| Cell passage number and confluency. | Maintain a consistent cell passage number and aim for a similar level of confluency for membrane preparations. |
Calcium Mobilization Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | Autofluorescence from this compound or other compounds. | Run a vehicle control with this compound alone to check for intrinsic fluorescence at the assay wavelengths. |
| Extracellular calcium dye. | Ensure thorough washing steps after dye loading to remove any remaining extracellular dye. | |
| Cell stress or death. | Handle cells gently, ensure optimal cell density, and check for cytotoxicity of this compound at the concentrations used. | |
| No or Weak Response to Agonist | Low receptor expression or desensitization. | Use a cell line with robust receptor expression. Minimize pre-exposure of cells to agonists. |
| Inactive agonist. | Verify the activity and concentration of the agonist. | |
| Incorrect assay buffer composition (e.g., lack of calcium). | Use a buffer that supports cellular function and contains an appropriate concentration of calcium. | |
| Variable IC50 Values for this compound | Inconsistent agonist concentration. | Use a consistent EC50 or EC80 concentration of the agonist for inhibition assays. |
| Differences in cell density or dye loading. | Ensure uniform cell seeding and consistent dye loading across all wells and plates. | |
| "Edge effects" on the microplate. | Avoid using the outer wells of the plate for critical samples, or fill them with buffer to maintain humidity. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Muscarinic Receptors
This protocol provides a general framework for determining the binding affinity (Ki) of this compound for muscarinic receptors.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest.
-
Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
This compound phosphate.
-
Unlabeled high-affinity muscarinic antagonist (e.g., atropine) for determining non-specific binding.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash Buffer (ice-cold Binding Buffer).
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cultured cells or tissues known to express the target muscarinic receptor subtype. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand + Binding Buffer + Membrane suspension.
-
Non-Specific Binding: Radioligand + High concentration of unlabeled antagonist (e.g., 1 µM atropine) + Membrane suspension.
-
Competition: Radioligand + Serial dilutions of this compound + Membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes). The optimal time should be determined empirically.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the average non-specific binding counts from the total binding and competition binding counts.
-
Plot the specific binding as a percentage of the control (specific binding in the absence of this compound) against the log concentration of this compound.
-
Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Mobilization Assay for M1, M3, and M5 Muscarinic Receptors
This protocol outlines a method to measure the inhibitory effect of this compound on agonist-induced calcium mobilization in cells expressing Gq-coupled muscarinic receptors.
Materials:
-
Cells stably expressing the M1, M3, or M5 muscarinic receptor subtype.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).
-
Pluronic F-127.
-
Probenecid (optional, to prevent dye extrusion).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).
-
Muscarinic agonist (e.g., carbachol, acetylcholine).
-
This compound phosphate.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96-well or 384-well plates at an optimal density and allow them to attach overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye, Pluronic F-127, and optionally probenecid in Assay Buffer.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate the plate in the dark at 37°C for 45-60 minutes.
-
-
Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer. Also, prepare the agonist at a concentration that will give an EC80 response (predetermined in an agonist dose-response experiment).
-
Assay Measurement:
-
Wash the cells with Assay Buffer to remove excess dye.
-
Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.
-
Inject the agonist into the wells and continue to record the fluorescence signal over time (typically 60-120 seconds).
-
-
Data Analysis:
-
Determine the change in fluorescence (ΔRFU) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data by expressing the response in each well as a percentage of the control response (agonist alone).
-
Plot the normalized response against the log concentration of this compound and fit the curve using a non-linear regression model to determine the IC50 value.
-
Data & Visualization Center
Quantitative Data Summary
Table 1: this compound Binding Affinity (Ki) at Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) | Radioligand Used | Cell Line/Tissue |
| M1 | User Determined | e.g., [³H]-NMS | e.g., CHO-K1 |
| M2 | User Determined | e.g., [³H]-NMS | e.g., CHO-K1 |
| M3 | User Determined | e.g., [³H]-NMS | e.g., CHO-K1 |
| M4 | User Determined | e.g., [³H]-NMS | e.g., CHO-K1 |
| M5 | User Determined | e.g., [³H]-NMS | e.g., CHO-K1 |
Table 2: this compound Functional Potency (IC50) in Calcium Mobilization Assays
| Receptor Subtype | IC50 (nM) | Agonist Used (at EC80) | Cell Line |
| M1 | User Determined | e.g., Carbachol | e.g., HEK293 |
| M3 | User Determined | e.g., Carbachol | e.g., HEK293 |
| M5 | User Determined | e.g., Carbachol | e.g., HEK293 |
Signaling Pathways and Experimental Workflows
Caption: Muscarinic receptor signaling pathways.
Caption: Workflow for a competitive radioligand binding assay.
Caption: A logical approach to troubleshooting inconsistent assay results.
Technical Support Center: Amprotropine Stability and Degradation in Solution
Welcome to the Technical Support Center for amprotropine stability and degradation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during experimental work with this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is influenced by several factors, including:
-
pH: this compound contains an ester linkage, which is susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is often pH-dependent.[1][2]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation, including hydrolysis and oxidation.[1][3][4] For short-term storage of stock solutions, refrigeration (0-4 °C) is recommended, while long-term storage should be at -20 °C.[5]
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[6][7][8] It is advisable to protect this compound solutions from light.
-
Oxidizing Agents: The presence of oxidizing agents can potentially lead to the degradation of the molecule.
-
Solvent: While this compound is soluble in DMSO, the choice of solvent can impact its stability. Aqueous solutions are more prone to hydrolysis.
Q2: What is the expected major degradation pathway for this compound?
A2: Given that this compound is an ester of tropic acid, the most probable degradation pathway is hydrolysis of the ester bond. This reaction would yield tropic acid and 3-(diethylamino)-2,2-dimethylpropanol. This is a common degradation pathway for many pharmaceutical esters.[2][9][10]
Q3: Are there any specific storage recommendations for this compound solutions?
A3: Yes, based on available data for the solid compound, it is recommended to store stock solutions of this compound at 0-4 °C for short-term use (days to weeks) and at -20 °C for long-term storage (months).[5] Solutions should be stored in tightly sealed containers and protected from light.
Q4: I am observing a loss of potency in my this compound solution over time. What could be the cause?
A4: Loss of potency is likely due to chemical degradation. The most common cause would be hydrolysis of the ester linkage, especially if the solution is aqueous and not stored at the recommended pH and temperature. Other possibilities include oxidation or photodegradation if the solution was exposed to oxidizing agents or light.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram
Symptom: When analyzing an this compound solution by HPLC, you observe additional, unexpected peaks that are not present in the chromatogram of a freshly prepared standard.
Possible Causes:
-
Degradation: The new peaks are likely degradation products of this compound.
-
Contamination: The solution may have been contaminated.
Troubleshooting Steps:
-
Confirm Degradation: Analyze a freshly prepared this compound standard under the same chromatographic conditions to confirm that the extra peaks are not an artifact of the system.
-
Identify Degradation Pathway:
-
Hydrolysis: The major degradation products are expected to be tropic acid and 3-(diethylamino)-2,2-dimethylpropanol. If standards for these compounds are available, inject them to see if the retention times match any of the unknown peaks.
-
Forced Degradation Study: To confirm the identity of the degradation products, you can perform a forced degradation study by subjecting the this compound solution to stress conditions (acid, base, heat, oxidation, light) and monitoring the formation of the degradation peaks.
-
-
Optimize Storage: If degradation is confirmed, review your storage conditions. Ensure the solution is stored at the correct temperature, protected from light, and at an appropriate pH if it is an aqueous solution.
Issue 2: Inconsistent Results in Bioassays
Symptom: You are observing variable or lower-than-expected activity of your this compound solution in biological assays.
Possible Causes:
-
Degradation: The concentration of active this compound may have decreased due to degradation.
-
Inaccurate initial concentration: The initial weighing or dissolution of the compound may have been inaccurate.
Troubleshooting Steps:
-
Verify Concentration: Use a validated analytical method, such as HPLC-UV, to accurately determine the concentration of this compound in your solution. Compare this with the nominal concentration.
-
Assess Purity: Check the chromatogram for the presence of degradation peaks. Significant degradation will lead to a lower concentration of the active compound.
-
Prepare Fresh Solutions: Always use freshly prepared solutions of this compound for critical experiments to minimize the impact of potential degradation. If using a stock solution, ensure it has been stored properly and for a limited time.
Data Presentation
Table 1: Illustrative Hydrolysis Rate of Atropine at Different pH Values
| pH | Condition | Approximate Half-life | Reference |
| < 3 | Acid-catalyzed hydrolysis | Decreases with decreasing pH | [11] |
| 3.7 | Maximum stability | Longest half-life | [11] |
| > 5 | Base-catalyzed hydrolysis | Decreases with increasing pH | [11] |
Note: This data is for atropine and should be used as a qualitative guide for this compound. Actual degradation rates for this compound will vary.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
Objective: To identify the potential degradation products and degradation pathways of this compound under various stress conditions. This information is crucial for the development of a stability-indicating analytical method.[12][13][14]
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat the mixture at a specified temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the mixture at room temperature for a defined period. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the mixture at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at a high temperature (e.g., 80 °C) for a defined period. Also, analyze the solid drug substance under the same conditions.
-
Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Dilute the sample to a suitable concentration for HPLC analysis.
-
Analyze the samples using a suitable HPLC method. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., ammonium acetate or phosphate buffer) is a good starting point. The method should be capable of separating the parent drug from its degradation products.[15]
-
-
Data Evaluation:
-
Calculate the percentage degradation of this compound in each condition.
-
Identify and quantify the major degradation products.
-
If necessary, isolate the major degradation products for structural elucidation using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[16][17]
-
Mandatory Visualizations
Caption: Predicted degradation pathways of this compound in solution.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. mdpi.com [mdpi.com]
- 4. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Study of the racemisation, hydrolysis and other degradation reactions of some tropic acid esters and noradrenaline in aqueous solutions. I] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. medcraveonline.com [medcraveonline.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 16. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Amprotropine Degradation: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for identifying and troubleshooting the degradation byproducts of Amprotropine. The following information is designed to assist in experimental design, data interpretation, and method development for stability studies of this compound and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation byproducts of this compound?
The primary degradation pathway for this compound, an ester of tropic acid, is hydrolysis of the ester bond. This cleavage results in the formation of two main byproducts:
-
Tropic Acid
-
3-(diethylamino)-2,2-dimethylpropan-1-ol
Q2: What are the likely degradation pathways for this compound under different stress conditions?
Based on the degradation patterns of structurally similar compounds like atropine, this compound is susceptible to degradation under the following conditions:
-
Hydrolysis: This is the most common degradation pathway. It is catalyzed by both acidic and basic conditions. Under acidic conditions, the primary products are tropic acid and 3-(diethylamino)-2,2-dimethylpropan-1-ol.[1][2]
-
Oxidation: The tropic acid moiety is susceptible to oxidation, which can lead to the formation of secondary degradation products.[3]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. Photostability testing is crucial to determine the extent of this degradation pathway.[4][5]
Q3: My chromatogram shows an unexpected peak during a stability study of this compound. How can I identify it?
An unexpected peak likely corresponds to a degradation byproduct. To identify it, consider the following steps:
-
Review the stress conditions: The nature of the stressor (e.g., acid, base, oxidant, light) can provide clues about the likely degradation pathway and the resulting byproduct.
-
Compare with known degradants: If you have reference standards for Tropic Acid and 3-(diethylamino)-2,2-dimethylpropan-1-ol, you can compare their retention times with the unknown peak.
-
Mass Spectrometry (MS) analysis: Couple your liquid chromatography system to a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peak. This information can help elucidate its chemical structure.[6]
-
Forced degradation studies: Perform forced degradation studies under controlled conditions (acidic, basic, oxidative, photolytic) to intentionally generate degradation products. This can help in confirming the identity of the unknown peak observed in your stability study.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound and its degradation byproducts.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape for Tropic Acid | Inappropriate mobile phase pH. | Tropic Acid is a carboxylic acid. Ensure the mobile phase pH is sufficiently low (e.g., pH 2.5-3.0) to keep it in its protonated, less polar form for better retention and peak shape on a reversed-phase column.[1] |
| Co-elution of this compound and its byproducts | Insufficient chromatographic resolution. | Optimize the HPLC/UPLC method. This may involve adjusting the mobile phase composition (e.g., organic solvent ratio, buffer concentration), changing the column (e.g., different stationary phase chemistry, smaller particle size), or modifying the gradient profile.[1][6] |
| Low recovery of this compound | Degradation during sample preparation or analysis. | Ensure sample preparation is performed under conditions that minimize degradation (e.g., protect from light, control temperature, use appropriate pH). Check the stability of this compound in the analytical solvent. |
| Inconsistent quantification results | Issues with standard or sample preparation, or instrument variability. | Verify the accuracy of standard and sample dilutions. Ensure the instrument is properly calibrated and equilibrated. Use an internal standard for improved precision. |
Data Presentation
The following tables summarize typical quantitative data that might be obtained from a forced degradation study of an this compound drug product.
Table 1: Summary of this compound Degradation under Various Stress Conditions
| Stress Condition | Duration | % this compound Degraded | Major Degradation Byproduct(s) |
| 0.1 M HCl at 60 °C | 24 hours | 15.2% | Tropic Acid, 3-(diethylamino)-2,2-dimethylpropan-1-ol |
| 0.1 M NaOH at 60 °C | 8 hours | 28.5% | Tropic Acid, 3-(diethylamino)-2,2-dimethylpropan-1-ol |
| 3% H₂O₂ at 25 °C | 48 hours | 8.7% | Oxidized Tropic Acid derivatives |
| Photostability (ICH Q1B) | 1.2 million lux hours | 5.1% | Photodegradation products |
Table 2: HPLC Method Validation Parameters for Tropic Acid Quantification
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range (µg/mL) | 0.5 - 50 |
| Limit of Detection (LOD) (µg/mL) | 0.15 |
| Limit of Quantification (LOQ) (µg/mL) | 0.5 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.5% - 101.2% |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation of this compound
Objective: To generate hydrolytic degradation byproducts of this compound for identification and to assess its stability in acidic and basic conditions.
Materials:
-
This compound drug substance or product
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC grade water
-
HPLC grade methanol or acetonitrile
-
pH meter
-
Water bath or oven
Procedure:
-
Acid Hydrolysis:
-
Accurately weigh a known amount of this compound and dissolve it in a minimal amount of methanol or acetonitrile.
-
Add 0.1 M HCl to achieve a final drug concentration suitable for analysis (e.g., 1 mg/mL).
-
Incubate the solution at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).
-
At designated time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH instead of 0.1 M HCl.
-
Neutralize the withdrawn aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Control Sample:
-
Prepare a solution of this compound in the same solvent mixture without acid or base and keep it at room temperature to serve as a control.
-
Protocol 2: HPLC-UV Method for the Analysis of this compound and its Hydrolytic Degradation Byproducts
Objective: To separate and quantify this compound, Tropic Acid, and 3-(diethylamino)-2,2-dimethylpropan-1-ol.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in water (pH adjusted to 2.5).
-
B: Acetonitrile.
-
-
Gradient Elution:
-
Start with a suitable initial percentage of B (e.g., 20%).
-
Increase the percentage of B over time to elute all components.
-
A typical gradient might be: 0-15 min, 20-80% B; 15-20 min, 80% B; 20-25 min, return to 20% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 215 nm.[1]
-
Injection Volume: 10 µL.
Procedure:
-
Prepare standard solutions of this compound, Tropic Acid, and 3-(diethylamino)-2,2-dimethylpropan-1-ol in the mobile phase.
-
Prepare samples from the forced degradation study by diluting them to an appropriate concentration with the mobile phase.
-
Inject the standards and samples into the HPLC system.
-
Identify the peaks based on the retention times of the standards.
-
Quantify the components by comparing their peak areas to the calibration curves generated from the standard solutions.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Workflow for this compound forced degradation studies.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzymology of oxidation of tropic acid to phenylacetic acid in metabolism of atropine by Pseudomonas sp. strain AT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. waters.com [waters.com]
Minimizing off-target effects of Amprotropine in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects when working with Amprotropine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is classified as an anticholinergic and antimuscarinic agent.[1][2][3][4][5][6] Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs). By blocking these receptors, this compound inhibits the effects of acetylcholine, a neurotransmitter involved in the parasympathetic nervous system, which regulates a wide range of bodily functions.[7][8][9]
Q2: What are the potential on-target and off-target effects of this compound?
-
On-Target Effects: The intended effects of this compound result from the blockade of a specific muscarinic receptor subtype (M1-M5) in the tissue or cell type of interest. These effects are dependent on the specific research question.
-
Off-Target Effects: Off-target effects arise from several sources:
-
Binding to other muscarinic receptor subtypes: this compound may bind to other mAChR subtypes present in the experimental system, leading to unintended physiological responses.[10]
-
Interaction with other receptors or proteins: Like many small molecules, this compound could potentially interact with other receptors, enzymes, or ion channels, leading to non-specific effects.
-
Anticholinergic side effects: Common side effects associated with anticholinergic drugs, such as dry mouth, blurred vision, constipation, and drowsiness, can be considered off-target effects in a research context.[7][8][11][12][13][14]
-
Q3: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Key strategies include:
-
Dose-Response Analysis: Determine the lowest effective concentration of this compound that elicits the desired on-target effect.
-
Use of Selective Antagonists: When possible, compare the effects of this compound with more selective muscarinic antagonists to dissect the involvement of specific receptor subtypes.
-
Control Experiments: Incorporate appropriate controls, such as a vehicle control and a structurally similar inactive analog, to differentiate between on-target and non-specific effects.
-
Target Knockdown/Knockout: In cell-based assays, using techniques like CRISPR/Cas9 or siRNA to eliminate the target receptor can help verify that the observed effect is on-target.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected results | Off-target binding to other muscarinic receptor subtypes. | 1. Characterize Receptor Subtype Expression: Determine which muscarinic receptor subtypes are expressed in your experimental system (e.g., through qPCR or Western blotting). 2. Use Subtype-Selective Antagonists: Compare the effects of this compound with antagonists known for their selectivity for different mAChR subtypes (see Data Presentation section). |
| High background or non-specific effects | The compound is interacting with other cellular components or the experimental matrix. | 1. Optimize Assay Conditions: Adjust buffer composition, pH, and incubation times to minimize non-specific binding. 2. Include a Negative Control: Use a structurally similar but biologically inactive analog of this compound. If a specific inactive analog is not available, a compound from the same chemical class with no affinity for muscarinic receptors can be used. 3. Perform a Cellular Thermal Shift Assay (CETSA): This technique can confirm direct binding of this compound to its target protein in a cellular context.[2][4][9][15][16] |
| Observed effect is not completely reversed by a known antagonist | The effect may be partially due to off-target interactions. | 1. Titrate the Antagonist: Use a range of concentrations of a potent, non-selective muscarinic antagonist like atropine to ensure complete blockade of the on-target effect. 2. Investigate Alternative Pathways: Consider the possibility that this compound is modulating other signaling pathways. |
Data Presentation
| Antagonist | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Selectivity Profile |
| Atropine | 2.22 | 4.32 | 4.16 | 2.38 | 3.39 | Non-selective |
| Pirenzepine | 18 | 690 | 480 | - | - | M1-selective |
| Methoctramine | 160 | 15 | 1000 | 160 | - | M2-selective |
| 4-DAMP | 4.3 | 25 | 0.8 | 10 | 20 | M3-selective |
| Tropicamide | - | - | - | Moderate Affinity | - | Moderately M4-selective |
Data compiled from various sources.[12][15][17][18][19] Note that Ki values can vary depending on the experimental conditions.
Experimental Protocols
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This protocol is a generalized procedure for determining the binding affinity of a test compound (e.g., this compound) for a specific muscarinic receptor subtype using a competition binding assay.
Objective: To determine the inhibitor constant (Ki) of a test compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest.
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).
-
Test compound (this compound).
-
Non-selective antagonist for determining non-specific binding (e.g., Atropine at a high concentration).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Radioligand + cell membranes.
-
Non-specific Binding: Radioligand + cell membranes + high concentration of a non-selective antagonist (e.g., 1 µM Atropine).
-
Test Compound: Radioligand + cell membranes + varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Measuring Anticholinergic Activity
This protocol describes a general method for assessing the functional antagonism of this compound on muscarinic receptor-mediated cellular responses, such as calcium mobilization.
Objective: To determine the functional potency of this compound in inhibiting a muscarinic receptor-mediated response.
Materials:
-
Cells expressing the muscarinic receptor subtype of interest.
-
Muscarinic agonist (e.g., Carbachol).
-
Test compound (this compound).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Fluorometric imaging plate reader.
Procedure:
-
Cell Preparation: Seed cells in a 96-well plate and allow them to attach overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of the test compound (this compound) to the wells and incubate for a specified period.
-
Agonist Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., Carbachol) to stimulate the cells.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence signal using a plate reader.
-
Data Analysis:
-
Plot the agonist-induced response against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the maximum agonist response).
-
Visualizations
Signaling Pathway of Muscarinic Acetylcholine Receptors
Caption: Signaling pathways of muscarinic acetylcholine receptors.
Experimental Workflow for Assessing Off-Target Effects
Caption: Workflow for differentiating on-target vs. off-target effects.
Logical Relationship for Minimizing Off-Target Effects
Caption: Key strategies for minimizing off-target effects.
References
- 1. Affinities of pirenzepine for muscarinic cholinergic receptors in membranes isolated from bovine tracheal mucosa and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterogeneous binding of [3H]4-DAMP to muscarinic cholinergic sites in the rat brain: evidence from membrane binding and autoradiographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pirenzepine distinguishes between muscarinic receptor-mediated phosphoinositide breakdown and inhibition of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic cholinergic receptor subtypes in the human brain. II. Quantitative autoradiographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. Inverse agonist activity of pirenzepine at M2 muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methoctramine, a polymethylene tetraamine, differentiates three subtypes of muscarinic receptor in direct binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pirenzepine distinguishes between different subclasses of muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. The interaction of 4-DAMP mustard with subtypes of the muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atropine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. STRUCTURE-ACTIVITY RELATIONS OF THE CENTRALLY ACTIVE ANTICHOLINERGIC AGENTS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Selectivity of antimuscarinic compounds for muscarinic receptors of human brain and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Binding properties of nine 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) analogues to M1, M2, M3 and putative M4 muscarinic receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Binding profile of the selective muscarinic receptor antagonist tripitramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. apexbt.com [apexbt.com]
- 18. Methoctramine binding sites sensitive to alkylation on muscarinic receptors from tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The muscarinic receptor antagonist tropicamide suppresses tremulous jaw movements in a rodent model of parkinsonian tremor: possible role of M4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Amprotropine phosphate salt stability and handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of amprotropine phosphate. The following information is designed to address common questions and troubleshooting scenarios encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound phosphate salt?
A1: To ensure the long-term stability of this compound phosphate, it is recommended to store the solid material in a tightly sealed container, protected from light and moisture. For optimal preservation of its chemical integrity, storage at refrigerated temperatures (2-8 °C) is advisable. For long-term storage, colder temperatures (-20 °C) may be considered.
Q2: What are the primary degradation pathways for this compound phosphate?
A2: While specific degradation pathways for this compound phosphate are not extensively documented in publicly available literature, based on its structure as an ester, the most probable degradation pathway is hydrolysis of the ester bond. This would result in the formation of 2-phenyl-3-hydroxypropanoic acid and 2-((diethylamino)methyl)-2-methylpropan-1-ol. This hydrolysis can be catalyzed by acidic or basic conditions.
Q3: Is this compound phosphate sensitive to light?
A3: As a precautionary measure, it is recommended to protect this compound phosphate from light. Photodegradation is a common pathway for many pharmaceutical compounds, and exposure to UV or visible light could potentially lead to the formation of degradation products.
Q4: What are the signs of this compound phosphate degradation?
A4: Physical signs of degradation can include a change in color, caking of the powder, or a noticeable odor. Chemically, degradation would be identified by the appearance of new peaks and a decrease in the main peak area when analyzed by a suitable chromatographic method, such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
Problem: I am observing unexpected peaks in my HPLC analysis of an this compound phosphate solution.
-
Possible Cause 1: Hydrolysis. The ester functionality in this compound is susceptible to hydrolysis, especially if the solution is not freshly prepared or if the pH is not controlled.
-
Solution: Prepare solutions fresh before use. If solutions need to be stored, keep them at a neutral pH and refrigerated. To confirm hydrolysis, you can intentionally degrade a sample by adjusting the pH to acidic or basic conditions and heating it gently to see if the impurity peak increases.
-
-
Possible Cause 2: Contamination. The unexpected peaks could be from a contaminated solvent, glassware, or the starting material itself.
-
Solution: Run a blank injection of your solvent to check for contaminants. Ensure all glassware is thoroughly cleaned. Check the certificate of analysis for your this compound phosphate lot for any reported impurities.
-
-
Possible Cause 3: Photodegradation. If the solution was exposed to light for an extended period, photodegradation may have occurred.
-
Solution: Always prepare and store this compound phosphate solutions in amber vials or protect them from light using aluminum foil.
-
Problem: The potency of my this compound phosphate standard solution seems to be decreasing over time.
-
Possible Cause: Instability in Solution. this compound phosphate may not be stable in your chosen solvent or at the storage temperature for extended periods.
-
Solution: Perform a solution stability study by analyzing the solution at regular intervals (e.g., 0, 4, 8, 24 hours) under your storage conditions. If instability is confirmed, prepare fresh solutions for each experiment. Consider using a buffered solution at a neutral pH to minimize hydrolysis.
-
Data Presentation
The following table template can be used to summarize quantitative data from a forced degradation study of this compound phosphate.
| Stress Condition | Time (hours) | This compound Phosphate Assay (%) | Total Impurities (%) | Major Degradant RRT |
| 0.1 M HCl, 60 °C | 0 | 100.0 | 0.0 | - |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 0.1 M NaOH, 60 °C | 0 | 100.0 | 0.0 | - |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 3% H₂O₂, RT | 0 | 100.0 | 0.0 | - |
| 24 | ||||
| 48 | ||||
| Photostability (ICH Q1B) | - |
Experimental Protocols
Protocol: Forced Degradation Study of this compound Phosphate
Objective: To investigate the degradation of this compound phosphate under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound Phosphate Reference Standard
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3%
-
HPLC grade acetonitrile and water
-
Phosphate buffer, pH 7.0
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound phosphate in a suitable solvent (e.g., 50:50 acetonitrile:water) to obtain a stock solution of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60 °C for 8 hours.
-
Withdraw samples at 0, 2, 4, and 8 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60 °C for 8 hours.
-
Withdraw samples at 0, 2, 4, and 8 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 48 hours, protected from light.
-
Withdraw samples at 0, 24, and 48 hours for HPLC analysis.
-
-
Photostability:
-
Expose the solid this compound phosphate and a solution of this compound phosphate to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light.
-
Analyze the samples by HPLC.
-
-
HPLC Analysis:
-
Use a validated stability-indicating HPLC method to analyze the stressed samples. The method should be able to separate the parent drug from all degradation products.
-
Monitor the assay of this compound phosphate and the formation of any degradation products.
-
Mandatory Visualizations
Caption: Inferred hydrolytic degradation pathway of this compound phosphate.
Technical Support Center: Overcoming Poor Cell Viability with Amprotropine Treatment
Notice: Information regarding the effects of Amprotropine on cell viability in research settings is not available in the provided search results. This compound is identified as a biochemical primarily used in veterinary medicine for the treatment of hard-pad disease in dogs.[1] There is no scientific literature found detailing its application in cell culture, its impact on cell viability, or its mechanism of action at a cellular level in experimental research.
Due to the absence of this fundamental information, a specific troubleshooting guide for this compound-related cell viability issues cannot be accurately generated.
However, we can provide a general framework for troubleshooting poor cell viability in cell culture experiments, which can be adapted should information on this compound's cellular effects become available.
General Troubleshooting Guide for Poor Cell Viability in Cell Culture
Poor cell viability is a common issue in cell culture experiments and can arise from a multitude of factors. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying cause.
Frequently Asked Questions (FAQs)
Q1: What are the initial checks I should perform if I observe high levels of cell death after introducing a new compound?
A1: When introducing any new chemical compound to a cell culture, it is crucial to first establish a baseline for its effects. Initial checks should include:
-
Dose-Response Curve: Perform a concentration-gradient experiment to determine the optimal, non-toxic concentration of the compound for your specific cell line.
-
Solvent/Vehicle Control: Ensure that the solvent used to dissolve the compound is not toxic to the cells at the concentration used in the experiment.
-
Literature Review: Thoroughly research the compound to understand its known mechanism of action and any reported cytotoxic effects.
Q2: How can I differentiate between apoptosis and necrosis in my cell cultures?
A2: Differentiating between apoptosis (programmed cell death) and necrosis (cell death due to injury) is important for understanding the mechanism of cytotoxicity. Common methods include:
-
Morphological Observation: Apoptotic cells often exhibit characteristics such as cell shrinkage, membrane blebbing, and formation of apoptotic bodies. Necrotic cells typically swell and lyse.
-
Flow Cytometry: Using assays such as Annexin V/Propidium Iodide (PI) staining can distinguish between early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measuring the activity of caspases, which are key mediators of apoptosis, can confirm this pathway.
Q3: Could my cell culture media be contributing to poor viability?
A3: Yes, the composition and handling of cell culture media are critical for cell health. Potential issues include:
-
Nutrient Depletion: Long-term experiments can lead to the depletion of essential nutrients.
-
Accumulation of Toxic Byproducts: Metabolically active cells produce waste products like lactate and ammonia that can be toxic.
-
pH and Osmolarity Shifts: Incorrect pH or osmolarity of the media can induce cellular stress.
-
Phototoxicity: Some media components, like riboflavin, can become toxic when exposed to light.
Troubleshooting Workflow
Below is a generalized workflow for troubleshooting poor cell viability.
Caption: A logical workflow for troubleshooting poor cell viability in cell culture experiments.
General Experimental Protocol: Assessing Compound Cytotoxicity
This protocol describes a general method for evaluating the effect of a chemical compound on cell viability using a colorimetric assay such as the MTT assay.
1. Cell Seeding:
- Culture cells in appropriate media and conditions.
- Trypsinize and count the cells.
- Seed the cells in a 96-well plate at a predetermined optimal density.
- Incubate for 24 hours to allow for cell attachment and recovery.
2. Compound Treatment:
- Prepare a stock solution of the test compound in a suitable solvent.
- Create a serial dilution of the compound in culture media to achieve the desired final concentrations.
- Remove the old media from the 96-well plate and add the media containing the different compound concentrations.
- Include appropriate controls: untreated cells, vehicle control (cells treated with the solvent alone), and a positive control for cytotoxicity.
- Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).
3. Cell Viability Assay (MTT Assay Example):
- Following incubation, add MTT reagent to each well.
- Incubate the plate for 2-4 hours to allow for the formation of formazan crystals.
- Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
- Read the absorbance at the appropriate wavelength using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the untreated control.
- Plot the cell viability against the compound concentration to generate a dose-response curve.
- Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
Should data on this compound's effect on cell viability become available, it would be structured in a table similar to the example below.
Table 1: Hypothetical Cytotoxicity of Compound X on Different Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) | Maximum Inhibition (%) |
| Cell Line A | 24 | 50 | 85 |
| 48 | 25 | 92 | |
| 72 | 10 | 98 | |
| Cell Line B | 24 | >100 | 20 |
| 48 | 80 | 45 | |
| 72 | 60 | 60 |
Signaling Pathways
Without information on this compound's mechanism of action, it is not possible to create a relevant signaling pathway diagram. A hypothetical diagram illustrating a generic apoptosis pathway is provided below for illustrative purposes.
References
Technical Support Center: Amprotropine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Amprotropine synthesis.
Troubleshooting Guide
Low yield in this compound synthesis can arise from various factors throughout the multi-step process. This guide addresses common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution | Relevant Synthesis Stage |
| Low Yield of 3-(diethylamino)-2,2-dimethylpropan-1-ol Intermediate | Incomplete imine formation during reductive amination. | Stir the mixture of 2,2-dimethylpropanal and diethylamine for 1-2 hours at room temperature before adding the reducing agent.[1] | Intermediate Synthesis |
| Exothermic reaction leading to side products. | Add the reducing agent (e.g., sodium borohydride) portion-wise and maintain the reaction temperature below 10°C using an ice bath.[1] | Intermediate Synthesis | |
| Inefficient extraction of the product. | Use a suitable extraction solvent like diethyl ether and perform multiple extractions. Wash the combined organic layers with brine to remove water-soluble impurities. | Purification | |
| Low Yield of this compound during Esterification | Poor conversion of tropic acid to its acid chloride. | Use a suitable chlorinating agent like thionyl chloride or oxalyl chloride. The reaction can be stirred overnight at room temperature and then gently heated (e.g., to 50°C) to ensure completion.[2][3] | Esterification |
| Degradation of reactants or products at elevated temperatures. | The esterification reaction should be conducted at room temperature.[2][4] | Esterification | |
| Side reactions such as dehydration of tropic acid. | Use of a protecting group, such as acetylating the hydroxyl group of tropic acid before converting it to the acid chloride, can prevent side reactions.[2][3] The protecting group is then removed in a subsequent deacetylation step.[2] | Esterification | |
| Inconsistent Yields Between Batches | Variability in the quality of starting materials. | Source high-purity, well-characterized raw materials from reliable suppliers and perform quality control checks on incoming batches.[5] | General |
| Lack of precise control over reaction parameters. | Develop and strictly adhere to Standard Operating Procedures (SOPs). Utilize automated reactors for better control over temperature, stirring, and reagent addition.[5] | General | |
| Difficult Purification of Final Product | Presence of closely-related impurities. | Employ chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC) for purification.[6][7] The choice of solvent system is crucial for effective separation. | Purification |
| Co-precipitation of unreacted starting materials or byproducts. | Optimize the precipitation and washing steps. For instance, after deacetylation, the optically active tropic acid ester can be precipitated from an acidic solution using an aqueous solution of sodium carbonate.[2] | Purification |
Frequently Asked Questions (FAQs)
Q1: What are the key intermediates in this compound synthesis?
A1: The synthesis of this compound typically involves the preparation of two key intermediates: 3-(diethylamino)-2,2-dimethylpropan-1-ol and a derivative of tropic acid, often O-acetyltropic acid chloride.[1][2]
Q2: What are the common methods for synthesizing 3-(diethylamino)-2,2-dimethylpropan-1-ol?
A2: The two primary methods for synthesizing this intermediate are reductive amination and nucleophilic substitution.[1] A common laboratory-scale method is the reductive amination of 2,2-dimethylpropanal with diethylamine using a reducing agent like sodium borohydride.[1][5]
Q3: How can I minimize the formation of byproducts during the esterification step?
A3: To minimize byproducts, it is recommended to protect the hydroxyl group of tropic acid by acetylation before converting it to the acid chloride.[2][3] This prevents side reactions like dehydration. The reaction should be carried out at room temperature to avoid thermal degradation.[2][4]
Q4: What purification techniques are most effective for this compound?
A4: The crude product can be purified by vacuum distillation to yield pure 3-(diethylamino)-2,2-dimethylpropan-1-ol.[1] For the final this compound product, chromatographic methods like column chromatography or HPLC are often necessary to remove closely related impurities.[6][7] Precipitation and recrystallization can also be effective purification steps.
Q5: Are there any specific safety precautions I should take during the synthesis?
A5: Yes. The reductive amination step can be exothermic and requires careful temperature control.[1] Reagents like thionyl chloride and oxalyl chloride are corrosive and should be handled in a fume hood with appropriate personal protective equipment. Always consult the safety data sheets (SDS) for all chemicals used.
Experimental Protocols
Synthesis of 3-(diethylamino)-2,2-dimethylpropan-1-ol via Reductive Amination
Materials:
-
2,2-dimethylpropanal
-
Diethylamine
-
Sodium borohydride
-
Methanol
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 2,2-dimethylpropanal (1 eq) in methanol. Add diethylamine (1.2 eq) and stir the mixture at room temperature for 1-2 hours.[1]
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (1.5 eq) in portions, ensuring the temperature remains below 10°C.[1]
-
Quenching: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-3 hours. Slowly add water to quench the excess sodium borohydride.
-
Extraction: Remove the methanol under reduced pressure. Add water and extract the aqueous layer multiple times with diethyl ether.[1]
-
Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.[1]
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 3-(diethylamino)-2,2-dimethylpropan-1-ol.[1]
Synthesis of this compound via Esterification of Tropic Acid
Materials:
-
Tropic acid
-
Acetyl chloride
-
Thionyl chloride
-
3-(diethylamino)-2,2-dimethylpropan-1-ol
-
Inert solvent (e.g., dichloromethane)
-
Strong acid (e.g., HCl) for deacetylation
-
Aqueous sodium carbonate solution
Procedure:
-
Acetylation of Tropic Acid: React tropic acid with acetyl chloride to form O-acetyltropic acid.[2]
-
Formation of Acid Chloride: Convert the resulting O-acetyltropic acid to the acid chloride by reacting it with thionyl chloride.[2]
-
Esterification: In an inert solvent, react the O-acetyltropic acid chloride with 3-(diethylamino)-2,2-dimethylpropan-1-ol at room temperature.[2][4]
-
Deacetylation: Deacetylate the resulting compound using a strong acid to yield this compound.[2]
-
Isolation: Isolate the final product by precipitating it from the acidic solution using an aqueous solution of sodium carbonate.[2] Further purification can be achieved through chromatography.
Visualizations
Caption: Workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. JPH11504027A - Process for the preparation of enantiomerically pure tropic acid esters - Google Patents [patents.google.com]
- 3. WO2016016692A1 - Process for preparation of atropine - Google Patents [patents.google.com]
- 4. IL118660A - Process for preparing enantiomerically pure tropic acid esters - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. americanpeptidesociety.org [americanpeptidesociety.org]
Technical Support Center: Amprotropine Interference in Biochemical Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference when using amprotropine (also known as amfepramone or diethylpropion) in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (amfepramone) is a sympathomimetic amine that acts as a central nervous system stimulant.[1][2] Its primary mechanism of action is the stimulation of the hypothalamus to release norepinephrine, which leads to its anorectic effects.[1] Additionally, this compound has been shown to have a direct vasorelaxant effect, which involves the inhibition of endothelial nitric oxide synthase (eNOS) and the opening of calcium-activated potassium (KCa) channels.[3]
Q2: Can this compound interfere with my biochemical assays?
A2: While specific data on this compound's interference in a wide range of biochemical assays is limited, its known mechanisms of action suggest a potential for interference in specific assay types. Given its chemical structure, which includes a tertiary amine, and its biological targets, interference is plausible in assays for nitric oxide (NO) signaling and ion channel function. Tertiary amines have been noted to sometimes interfere in immunoassays.[4]
Q3: Which specific assays are most likely to be affected by this compound?
A3: Based on its known biological activities, this compound may interfere with:
-
Nitric Oxide Synthase (NOS) Assays: As an inhibitor of eNOS, this compound can directly affect the results of assays measuring NO production or NOS activity.[3]
-
Calcium-Activated Potassium (KCa) Channel Assays: By promoting the opening of these channels, this compound could interfere with assays measuring their activity or downstream effects.[3]
-
Immunoassays: The tertiary amine structure of this compound could potentially lead to non-specific binding in some immunoassay formats.[4]
-
Assays involving catecholamine measurement: Due to its sympathomimetic action and stimulation of norepinephrine release, it may interfere with assays quantifying catecholamines.[1]
Q4: Are there any known synonyms for this compound that I should be aware of when searching for information?
A4: Yes, this compound is also known by several other names, including amfepramone, diethylpropion, AP 407, and Syntropan.[5][6] Searching for these names may provide additional information.
Troubleshooting Guides
Issue: Unexpected Results in Nitric Oxide Synthase (NOS) Assays
If you are observing lower-than-expected nitric oxide (NO) production or NOS activity in the presence of this compound, consider the following troubleshooting steps.
Potential Cause & Troubleshooting Steps
| Potential Cause | Troubleshooting Steps |
| Direct inhibition of eNOS by this compound. | 1. Perform a dose-response curve: Test a range of this compound concentrations to determine the IC50 of inhibition in your specific assay system. 2. Use an alternative NOS isoform: If your experiment allows, test the effect of this compound on nNOS or iNOS to see if the inhibition is specific to the endothelial isoform. 3. Run a control with a known NOS inhibitor: Use a well-characterized NOS inhibitor, such as L-NAME, as a positive control for inhibition. |
| Interference with the NO detection method. | 1. Test for direct interaction with the detection reagent: In a cell-free system, mix this compound with your NO detection reagent (e.g., Griess reagent) to see if it quenches the signal or causes a color change. 2. Use an orthogonal detection method: If you suspect interference, try a different NO detection method (e.g., a fluorescent NO sensor) to confirm your results. |
Hypothetical Data: Effect of this compound on eNOS Activity
| This compound Concentration (µM) | eNOS Activity (% of Control) |
| 0.1 | 98.2 |
| 1 | 85.5 |
| 10 | 52.1 |
| 50 | 25.8 |
| 100 | 10.3 |
Issue: Aberrant Signals in Calcium-Activated Potassium (KCa) Channel Assays
If you are observing unexpected increases in KCa channel activity or related downstream signaling in the presence of this compound, the following guide may help.
Potential Cause & Troubleshooting Steps
| Potential Cause | Troubleshooting Steps |
| Direct activation of KCa channels by this compound. | 1. Perform electrophysiological studies: Use patch-clamp techniques to directly measure the effect of this compound on KCa channel currents. 2. Use a specific KCa channel blocker: Co-incubate your cells with this compound and a known KCa channel blocker (e.g., iberiotoxin for BK channels) to see if the effect is reversed. |
| Interference with the detection method (e.g., fluorescent ion indicators). | 1. Test for autofluorescence: Measure the fluorescence of this compound at the excitation and emission wavelengths of your indicator. 2. Perform a cell-free calibration: Add this compound to a solution containing your fluorescent indicator and a known concentration of the ion being measured to check for quenching or enhancement of the signal. |
Experimental Protocols
Protocol: Griess Assay for Nitric Oxide Quantification
This protocol describes a common method for measuring nitrite, a stable and quantifiable breakdown product of nitric oxide.
-
Sample Preparation: Collect cell culture supernatants or other biological samples.
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite (0-100 µM) in the same buffer as your samples.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. This reagent should be prepared fresh.
-
Assay Procedure:
-
Add 50 µL of each standard and sample to a 96-well plate in triplicate.
-
Add 50 µL of the Griess reagent to each well.
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Plot the standard curve and determine the nitrite concentration in the samples.
Protocol: Cell-Free Assay to Test for Direct Compound Interference
This protocol can be used to assess whether a compound directly interferes with an assay's detection method.
-
Prepare Assay Buffer: Use the same buffer system as in your primary assay.
-
Prepare Compound Solutions: Prepare a serial dilution of this compound at the concentrations used in your experiments.
-
Prepare Detection Reagent: Prepare the detection reagent as you would for the primary assay.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add the various concentrations of this compound.
-
Add the detection reagent.
-
Incubate under the same conditions as the primary assay.
-
-
Measurement: Measure the signal (e.g., absorbance, fluorescence) and compare it to a control containing only the buffer and detection reagent. A significant change in the signal in the presence of the compound indicates direct interference.
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Workflow for troubleshooting assay interference.
References
- 1. mims.com [mims.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Mechanisms involved in the vasorelaxant effects produced by the acute application of amfepramone in vitro to rat aortic rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20030138974A1 - Tertiary amine compounds for use in immunoassays - Google Patents [patents.google.com]
- 5. Benzeneacetic acid, alpha-(hydroxymethyl)-, 3-(diethylamino)-2,2-dimethylpropyl ester, phosphate (1:1) (salt) | C18H32NO7P | CID 8644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
Best practices for storing Amprotropine stock solutions
Technical Support Center: Amprotropine
This technical support center provides best practices for the storage and handling of this compound stock solutions to ensure the integrity and reliability of your experiments. The following information is compiled from available data and general laboratory best practices for small molecules.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is reported to be soluble in Dimethyl Sulfoxide (DMSO).[1] For research applications, especially in cell culture, it is crucial to use high-purity, anhydrous DMSO to ensure the stability and solubility of the compound.
Q2: What are the recommended storage conditions for solid this compound and its stock solutions?
A2: For solid this compound, it is recommended to store it in a dry, dark environment. Short-term storage (days to weeks) at 0-4°C is acceptable, while long-term storage (months to years) should be at -20°C.[1] this compound stock solutions can be stored at 0-4°C for short-term use (days to weeks) or at -20°C for longer-term storage (months).[1] To minimize degradation from repeated freeze-thaw cycles, it is highly advisable to aliquot the stock solution into single-use vials.
Q3: My this compound stock solution appears to have a precipitate. What should I do?
A3: Precipitation can occur if the concentration of this compound exceeds its solubility in the solvent, or due to temperature fluctuations. If you observe a precipitate, you can try to redissolve it by gently warming the solution (e.g., in a 37°C water bath) and vortexing or sonicating. If the precipitate does not dissolve, the solution may be supersaturated, and it is recommended to prepare a fresh stock solution at a slightly lower concentration. When diluting the DMSO stock solution into an aqueous medium (e.g., cell culture media), add the stock solution dropwise to the aqueous medium while vortexing to prevent "solvent shock" and precipitation.
Q4: Is this compound sensitive to light?
Q5: How stable is this compound in aqueous solutions?
A5: There is limited public data on the stability of this compound in aqueous solutions. Generally, the stability of a compound in an aqueous environment can be influenced by pH and the presence of other components. It is recommended to prepare fresh dilutions in aqueous media for each experiment and to avoid long-term storage of this compound in aqueous solutions.
Data Presentation
Table 1: Solubility and Recommended Storage of this compound
| Parameter | Recommendation | Source |
| Solubility | ||
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Storage of Solid Compound | ||
| Short-Term | 0 - 4 °C (Dry and Dark) | [1] |
| Long-Term | -20 °C (Dry and Dark) | [1] |
| Storage of Stock Solution (in DMSO) | ||
| Short-Term | 0 - 4 °C (Days to Weeks) | [1] |
| Long-Term | -20 °C (Months) | [1] |
| Shelf Life (if stored properly) | >3 years | [1] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials with screw caps
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Determine the required mass of this compound:
-
The molecular weight of this compound is 307.43 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, calculate the required mass:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 307.43 g/mol * 1000 mg/g = 3.0743 mg
-
-
-
Weighing this compound:
-
Carefully weigh out approximately 3.07 mg of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube or amber vial.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
Cap the tube securely.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If necessary, use a bath sonicator for 5-10 minutes to aid dissolution.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile, light-protected tubes.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.
-
For short-term storage, place the aliquots at 0-4°C. For long-term storage, store them at -20°C.
-
Mandatory Visualization
Caption: Workflow for the preparation and storage of this compound stock solutions.
References
Validation & Comparative
An In Vitro Pharmacological Comparison of Amprotropine and Atropine
A comprehensive analysis of the in vitro pharmacological profiles of amprotropine and atropine is currently hampered by a significant lack of publicly available data for this compound. While extensive research has characterized the interaction of atropine with muscarinic acetylcholine receptors, similar in vitro studies on this compound are not readily found in the scientific literature.
This guide provides a detailed overview of the in vitro pharmacology of atropine, a classic non-selective muscarinic antagonist. The information presented is intended to serve as a benchmark for the future evaluation of this compound, should in vitro data become available.
Atropine: A Profile in Muscarinic Receptor Antagonism
Atropine acts as a competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5). Its non-selective nature is evident from its comparable binding affinities across these receptor subtypes.
Quantitative Analysis of Atropine's In Vitro Activity
The in vitro potency and binding affinity of atropine have been extensively documented. Key quantitative metrics include the dissociation constant (Ki) from radioligand binding assays and the pA2 value from functional assays, which indicates the concentration of an antagonist required to shift the agonist dose-response curve by a factor of two.
| Parameter | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor | Source |
| Ki (nM) | 1.27 ± 0.36 | 3.24 ± 1.16 | 2.21 ± 0.53 | 0.77 ± 0.43 | 2.84 ± 0.84 | [1] |
| pA2 | ~8.9 | ~8.6 - 8.7 | ~8.7 | - | - | [2][3][4] |
Note: pA2 values are often determined in specific tissue preparations and can vary. The values presented are representative examples from studies on guinea-pig olfactory cortex (M1), human colon longitudinal muscle, and circular muscle.
This compound: An Undefined In Vitro Profile
Despite searches for this compound and its synonyms, including Syntropan and AP 407, no specific in vitro pharmacological data, such as Ki or pA2 values at muscarinic receptors, could be retrieved from the public domain. One available study by Kelkar M.S. (1977) evaluated this compound phosphate in an in vivo mouse model of analgesia (the writhing test) and found it to be ineffective.[1] However, this study did not provide any in vitro receptor binding or functional assay data.
Without such data, a quantitative comparison of the in vitro pharmacology of this compound and atropine cannot be conducted.
Experimental Protocols for In Vitro Muscarinic Antagonist Characterization
The following are detailed methodologies for key experiments typically used to characterize the in vitro pharmacology of muscarinic antagonists like atropine. These protocols would be applicable to the study of this compound.
Radioligand Binding Assay for Muscarinic Receptor Affinity (Ki Determination)
This assay directly measures the affinity of a compound for a receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound (e.g., atropine or this compound) for each of the five human muscarinic acetylcholine receptor subtypes (M1-M5).
Materials:
-
Cell membranes prepared from cell lines stably expressing a single subtype of human muscarinic receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test compound (atropine, this compound) at various concentrations.
-
Non-specific binding control: A high concentration of a non-labeled muscarinic antagonist (e.g., 1 µM atropine).
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, [³H]-NMS (at a concentration close to its Kd), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add the high concentration of the non-labeled antagonist.
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay for Antagonist Potency (pA2 Determination) via Schild Analysis
This assay measures the ability of an antagonist to inhibit the functional response induced by an agonist.
Objective: To determine the pA2 value of the test compound as a measure of its potency as a competitive antagonist.
Materials:
-
Isolated tissue preparation expressing muscarinic receptors (e.g., guinea-pig ileum, tracheal smooth muscle, or urinary bladder).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Muscarinic agonist (e.g., carbachol or acetylcholine).
-
Test compound (atropine, this compound) at various concentrations.
-
Isotonic transducer and data acquisition system.
Procedure:
-
Tissue Preparation: Mount the isolated tissue in the organ bath under a resting tension and allow it to equilibrate.
-
Control Agonist Concentration-Response Curve: Cumulatively add the agonist to the organ bath and record the contractile or relaxation response until a maximal effect is achieved.
-
Washout: Thoroughly wash the tissue with fresh physiological salt solution to return to baseline.
-
Antagonist Incubation: Add a fixed concentration of the test compound (antagonist) to the organ bath and allow it to incubate for a predetermined period (e.g., 30-60 minutes).
-
Second Agonist Concentration-Response Curve: In the continued presence of the antagonist, generate a second agonist concentration-response curve.
-
Repeat: Repeat steps 3-5 with increasing concentrations of the antagonist.
-
Data Analysis (Schild Plot):
-
For each antagonist concentration, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
Perform a linear regression on the data. For a competitive antagonist, the slope of the line should not be significantly different from 1.
-
The x-intercept of the regression line is the pA2 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of action of muscarinic antagonists and a typical experimental workflow for their in vitro comparison.
Caption: General mechanism of competitive muscarinic antagonism.
Caption: Workflow for in vitro comparison of muscarinic antagonists.
References
- 1. Atropine substitutes and the writhing syndrome in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (148-32-3) for sale [vulcanchem.com]
- 4. This compound CAS#: 134-53-2 [m.chemicalbook.com]
A Comparative Guide to Amprotropine and Scopolamine for Inducing Cognitive Impairment
A comprehensive review of the available scientific literature reveals a significant disparity in the data available for amprotropine compared to scopolamine as a tool for inducing cognitive impairment in a research setting. Scopolamine is a well-established and extensively documented pharmacological agent used to model cognitive deficits, particularly those related to cholinergic dysfunction. In contrast, there is a notable lack of published research investigating the effects of this compound on cognitive function. Therefore, a direct, data-driven comparison as initially intended cannot be provided.
This guide will proceed by thoroughly detailing the established use of scopolamine for inducing cognitive impairment, including its mechanism of action, quantitative data from key experiments, and detailed protocols. The limited available information on this compound will be presented to the extent possible, highlighting the current gaps in the scientific literature.
Scopolamine: The Gold Standard Pharmacological Model
Scopolamine is a non-selective muscarinic acetylcholine receptor antagonist that is widely used to induce transient cognitive deficits in animal models, serving as a valuable tool for studying the neurobiology of learning and memory and for screening potential pro-cognitive therapeutic agents.
Mechanism of Action
Scopolamine exerts its effects by blocking the action of acetylcholine at all five subtypes of muscarinic receptors (M1-M5). The cognitive impairments induced by scopolamine are primarily attributed to its antagonism of M1 receptors, which are highly expressed in brain regions critical for learning and memory, such as the hippocampus and cortex. Blockade of these receptors disrupts cholinergic neurotransmission, leading to deficits in attention, learning, and memory formation.
A simplified representation of scopolamine's action at a cholinergic synapse is depicted below.
Quantitative Data on Scopolamine-Induced Cognitive Impairment
The effects of scopolamine are dose-dependent and can be quantified using various behavioral tests. The following table summarizes representative data from common assays used in rodent models.
| Behavioral Test | Animal Model | Scopolamine Dose (mg/kg, i.p.) | Key Metric | Result (Compared to Control) |
| Morris Water Maze | Mouse/Rat | 0.5 - 1.0 | Escape Latency | Increased time to find the hidden platform |
| Time in Target Quadrant | Decreased time spent in the quadrant where the platform was located | |||
| Y-Maze | Mouse/Rat | 0.5 - 1.0 | Spontaneous Alternation | Decreased percentage of spontaneous alternations |
| Passive Avoidance | Mouse/Rat | 1.0 | Step-through Latency | Decreased latency to enter the dark, shock-associated compartment |
| Novel Object Recognition | Mouse/Rat | 0.5 - 1.0 | Discrimination Index | Reduced preference for the novel object over the familiar one |
Experimental Protocols for Key Behavioral Assays
Detailed methodologies are crucial for the reproducibility of cognitive impairment models. Below are outlines of standard protocols for inducing and assessing cognitive deficits with scopolamine.
A typical experimental design for evaluating the effects of a test compound on scopolamine-induced cognitive impairment follows a logical progression.
The MWM is a widely used test for spatial learning and memory.
-
Apparatus: A circular pool (e.g., 120-150 cm in diameter) filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the pool.
-
Acquisition Phase (4-5 days):
-
Mice or rats are given 4 trials per day to find the hidden platform from different starting positions.
-
If the animal does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
Scopolamine (e.g., 1 mg/kg, i.p.) is administered 20-30 minutes before the first trial of each day.
-
-
Probe Trial (24 hours after last acquisition trial):
-
The platform is removed from the pool.
-
The animal is allowed to swim freely for 60 seconds.
-
Memory retention is assessed by measuring the time spent in the target quadrant where the platform was previously located.
-
This test assesses spatial working memory based on the innate tendency of rodents to explore novel environments.
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
The animal is placed at the end of one arm and allowed to explore the maze freely for a set period (e.g., 8 minutes).
-
Scopolamine (e.g., 1 mg/kg, i.p.) is administered 20-30 minutes before the trial.
-
The sequence of arm entries is recorded.
-
-
Analysis: An alternation is defined as entries into all three arms on consecutive choices. The percentage of spontaneous alternation is calculated as: (Number of Alternations / (Total Arm Entries - 2)) * 100.
This compound: An Uncharacterized Alternative
This compound is classified as a muscarinic antagonist. However, based on a thorough review of scientific databases, there is a significant lack of published research on its specific effects on the central nervous system, particularly concerning cognitive function.
-
Cognitive Effects: No peer-reviewed studies were identified that specifically investigate the use of this compound to induce cognitive impairment or its effects in standard behavioral assays for learning and memory.
-
Experimental Data: Consequently, there is no quantitative data or established experimental protocols for the use of this compound in cognitive research.
Conclusion
For researchers, scientists, and drug development professionals seeking a pharmacological model of cholinergic-induced cognitive impairment, scopolamine remains the extensively validated and documented agent of choice. Its mechanism of action is well-understood, its dose-dependent effects on various cognitive domains are quantifiable through established behavioral paradigms, and detailed experimental protocols are widely available.
This compound, on the other hand, cannot be recommended as an alternative at this time due to the absence of essential pharmacological and behavioral data. Future research would be required to characterize its muscarinic receptor binding profile and to evaluate its effects on learning, memory, and attention before it could be considered a viable tool for inducing cognitive impairment in a research context. Until such data becomes available, any comparison with scopolamine would be purely speculative.
A Comparative Guide to the Efficacy of M3 Muscarinic Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscarinic M3 receptors, a subtype of G-protein coupled receptors, are pivotal in mediating a variety of physiological functions, including smooth muscle contraction, glandular secretion, and modulation of the central nervous system.[1] Consequently, M3 receptor antagonists are a clinically significant class of drugs, primarily utilized in the management of conditions characterized by smooth muscle overactivity, such as overactive bladder (OAB) and chronic obstructive pulmonary disease (COPD). This guide provides a comparative overview of the efficacy of various M3 antagonists, with a focus on their receptor binding affinities and functional potencies.
While amprotropine is a known muscarinic antagonist, structurally related to atropine, a comprehensive search of peer-reviewed scientific literature reveals a notable lack of publicly available, direct comparative data on its binding affinity (pKi) and functional potency (pA2) at the M3 receptor relative to other well-characterized antagonists. This guide, therefore, aims to provide a valuable resource by summarizing the available quantitative data for a range of commonly studied and clinically relevant M3 antagonists, thereby establishing a benchmark for the evaluation of new or less-characterized compounds like this compound.
M3 Muscarinic Receptor Signaling Pathway
The M3 muscarinic receptor is coupled to G-proteins of the Gq/11 family.[1] Upon activation by acetylcholine, the receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular calcium levels are a primary driver of smooth muscle contraction.[1]
Comparative Efficacy Data
The efficacy of M3 antagonists is primarily determined by their binding affinity (Ki) for the receptor and their functional potency (pA2) in cellular or tissue-based assays. The following tables summarize publicly available data for several well-known M3 antagonists. A higher pKi value indicates a stronger binding affinity to the receptor.
Table 1: Muscarinic Receptor Binding Affinities (pKi) of Various Antagonists
| Compound | M1 | M2 | M3 | M4 | M5 |
| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 |
| Solifenacin | 7.6 | 6.8 | 7.9 | 6.9 | 7.5 |
| Oxybutynin | 8.7 | 7.8 | 8.9 | 8.0 | 7.4 |
| Tolterodine | 8.8 | 8.0 | 8.5 | 7.7 | 7.7 |
| Atropine | - | - | 8.72 | - | - |
Source: Data compiled from publicly available pharmacological databases and literature.[1][2] Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. Data for all subtypes were not consistently available for all compounds in the cited sources.
Experimental Protocols
The quantitative data presented in this guide are typically generated using standardized in vitro pharmacological assays. The following are detailed methodologies for two key experimental approaches.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the M3 muscarinic receptor.
Methodology:
-
Membrane Preparation:
-
Cells stably expressing the human M3 muscarinic receptor (e.g., CHO-K1 or HEK293 cells) are cultured and harvested.
-
The cells are homogenized in a suitable buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method like the Bradford assay.
-
-
Competition Binding Assay:
-
A constant concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) is incubated with the cell membrane preparation.
-
Increasing concentrations of the unlabeled test compound (the competitor) are added to the incubation mixture.
-
The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist, such as atropine (1-10 µM).
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Phosphate (IP) Accumulation Assay
Objective: To determine the functional potency (pA2) of an antagonist in a cell-based assay that measures the downstream signaling of M3 receptor activation.
Methodology:
-
Cell Culture and Labeling:
-
Cells expressing the M3 receptor are cultured in appropriate media.
-
The cells are labeled overnight with myo-[³H]-inositol, which is incorporated into the cell membrane as phosphatidylinositol.
-
-
Antagonist and Agonist Treatment:
-
The cells are washed to remove excess unincorporated [³H]-inositol.
-
The cells are pre-incubated with various concentrations of the antagonist for a specific period.
-
A fixed concentration of a muscarinic agonist (e.g., carbachol or acetylcholine) is then added to stimulate the M3 receptors.
-
The stimulation is carried out in the presence of LiCl, which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
-
Extraction of Inositol Phosphates:
-
The reaction is stopped by the addition of an acid (e.g., perchloric acid or trichloroacetic acid).
-
The cells are lysed, and the soluble inositol phosphates are separated from the insoluble cell debris by centrifugation.
-
-
Purification and Quantification:
-
The supernatant containing the [³H]-inositol phosphates is neutralized.
-
The total [³H]-inositol phosphates are isolated using anion-exchange chromatography (e.g., Dowex columns).
-
The radioactivity of the eluted fraction is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The ability of the antagonist to inhibit the agonist-induced accumulation of inositol phosphates is determined.
-
The data are used to construct a concentration-response curve for the antagonist.
-
The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a 2-fold shift to the right in the agonist's concentration-response curve, is calculated using Schild analysis. A higher pA2 value indicates greater functional potency.
-
Conclusion
The comparative data presented in this guide highlight the varying affinities and selectivities of different M3 muscarinic receptor antagonists. While potent and selective M3 antagonists are available and well-characterized, there is a clear gap in the publicly accessible data regarding the efficacy of this compound. Further research, including direct comparative studies employing standardized radioligand binding and functional assays, is necessary to accurately determine the pharmacological profile of this compound and its potential therapeutic utility relative to other M3 antagonists. The experimental protocols and signaling pathway information provided herein offer a framework for conducting such investigations.
References
A Comparative Guide to Amprotropine Binding at M1 and M2 Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction to Muscarinic Receptor Subtypes M1 and M2
Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that play crucial roles in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Among the five subtypes (M1-M5), the M1 and M2 receptors are distinguished by their distinct signaling mechanisms and physiological functions.
-
M1 Muscarinic Receptors (M1R): Predominantly found in the central nervous system, exocrine glands, and autonomic ganglia, M1 receptors are primarily coupled to Gq/11 G-proteins.[1] Their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). This pathway is generally associated with excitatory effects in the nervous system.
-
M2 Muscarinic Receptors (M2R): M2 receptors are highly expressed in the heart, smooth muscle, and presynaptically on neurons in the central and peripheral nervous systems. They preferentially couple to Gi/o G-proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade is typically associated with inhibitory effects, such as slowing the heart rate.
Amprotropine: A Muscarinic Antagonist
This compound is a muscarinic antagonist, meaning it binds to muscarinic receptors and blocks the action of acetylcholine. While it is known to have anticholinergic properties, specific and comparative binding affinity data (such as Ki or IC50 values) for M1 versus M2 receptors is not extensively documented in publicly accessible scientific literature. The determination of such values is critical for understanding its selectivity and potential therapeutic applications and side-effect profile.
Data Presentation: A Framework for Comparison
To facilitate the objective comparison of this compound's binding affinity once data becomes available, the following table structure is recommended. This table would summarize key quantitative parameters from radioligand binding assays.
| Parameter | M1 Receptor | M2 Receptor | Selectivity Ratio (M2 Ki / M1 Ki) | Reference |
| Ki (nM) | Data not available | Data not available | Not applicable | |
| pKi (-log(Ki)) | Data not available | Data not available | Not applicable | |
| IC50 (nM) | Data not available | Data not available | Not applicable |
Note: Ki (inhibition constant) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. The selectivity ratio provides a quantitative measure of a compound's preference for one receptor subtype over another.
Experimental Protocols
The determination of a compound's binding affinity for specific receptor subtypes is typically achieved through in vitro radioligand binding assays. These assays are a gold-standard for quantifying receptor-ligand interactions.[2][3]
Radioligand Binding Assay Protocol
This protocol outlines the general steps for a competition binding assay to determine the Ki of a test compound (e.g., this compound) for M1 and M2 receptors.
1. Materials and Reagents:
- Cell membranes or tissue homogenates expressing the target receptor (e.g., CHO cells stably expressing human M1 or M2 receptors).
- A radiolabeled ligand with high affinity and selectivity for the target receptor (e.g., [3H]-Pirenzepine for M1, [3H]-N-methylscopolamine ([3H]-NMS) for M2).
- Unlabeled test compound (this compound) at various concentrations.
- A non-specific binding control (e.g., a high concentration of a non-selective muscarinic antagonist like atropine).
- Assay buffer (e.g., phosphate-buffered saline).
- Glass fiber filters.
- Scintillation cocktail and a scintillation counter.
2. Assay Procedure:
- Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
- Equilibrium: Allow the binding reaction to reach equilibrium.
- Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
- Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- The data is plotted as the percentage of specific binding of the radioligand versus the logarithm of the test compound concentration.
- The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve using non-linear regression analysis.
- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
M1 and M2 Receptor Signaling Pathways
The distinct signaling pathways of M1 and M2 receptors are fundamental to their different physiological effects.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the general workflow for a radioligand binding assay to determine the binding affinity of a compound like this compound.
Conclusion
A thorough understanding of this compound's binding affinity and selectivity for M1 versus M2 muscarinic receptors is essential for predicting its pharmacological effects and guiding further drug development. While direct comparative data is currently lacking in the available literature, the established experimental protocols for radioligand binding assays provide a clear path for obtaining this crucial information. The distinct signaling pathways of M1 and M2 receptors underscore the importance of determining this compound's selectivity, as this will dictate its functional consequences at the cellular and physiological levels. Future research focused on generating these quantitative binding data will be invaluable to the scientific and drug development communities.
References
Amprotropine: A Comparative Analysis of its Muscarinic Receptor Selectivity and Potential for Neurotransmitter Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amprotropine is recognized primarily for its anticholinergic properties, acting as an antagonist at muscarinic acetylcholine receptors. This guide provides a comparative analysis of this compound's activity at muscarinic receptor subtypes and explores the potential for cross-reactivity with other major neurotransmitter receptor families. Due to the limited availability of a comprehensive public screening profile for this compound across a wide range of neurotransmitter receptors, this guide will focus on its established muscarinic antagonism and draw comparisons with other well-characterized anticholinergic agents: Atropine, Oxybutynin, and Tolterodine. This comparative approach allows for an objective assessment of this compound's selectivity within its primary target class and provides a framework for understanding its potential off-target effects.
Comparative Analysis of Receptor Binding Affinities
While a broad cross-reactivity profile for this compound is not publicly available, its primary mechanism of action is through the competitive antagonism of muscarinic acetylcholine receptors. To provide a comparative context, the following table summarizes the binding affinities (Ki values in nM) of this compound and selected comparator anticholinergic drugs for muscarinic receptor subtypes. Data for comparator drugs has been compiled from publicly available pharmacological databases and literature.
| Receptor Subtype | This compound (Ki, nM) | Atropine (Ki, nM) | Oxybutynin (Ki, nM) | Tolterodine (Ki, nM) |
| Muscarinic M1 | Data Not Available | ~1-2 | ~3-10 | ~2-4 |
| Muscarinic M2 | Data Not Available | ~2-4 | ~10-30 | ~2-3 |
| Muscarinic M3 | Data Not Available | ~1-3 | ~1-7 | ~2-4 |
| Muscarinic M4 | Data Not Available | ~1-3 | Data Not Available | ~2-4 |
| Muscarinic M5 | Data Not Available | ~3-5 | Data Not Available | ~2-4 |
Note: The absence of publicly available, comprehensive binding data for this compound is a significant limitation. The data for comparator compounds are approximate ranges derived from multiple sources and should be considered illustrative.
Discussion of Cross-Reactivity
Without a comprehensive screening panel, the cross-reactivity of this compound with other neurotransmitter receptors such as adrenergic, dopaminergic, serotonergic, and histaminergic receptors remains largely uncharacterized in the public domain. However, based on the chemical structure of this compound and the known off-target activities of other anticholinergic agents, the potential for such interactions cannot be dismissed. For instance, some anticholinergic drugs are known to exhibit affinity for alpha-adrenergic and histamine H1 receptors, leading to side effects such as orthostatic hypotension and sedation, respectively. Further investigation through broad receptor screening is necessary to fully elucidate the selectivity profile of this compound.
Experimental Protocols
The determination of a compound's receptor binding affinity and functional activity is crucial for its pharmacological characterization. Below are detailed methodologies for key experiments typically employed in assessing the cross-reactivity of a compound like this compound.
Radioligand Binding Assays
This method is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To measure the ability of this compound to displace a known radiolabeled ligand from a target receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., M1-M5, adrenergic, dopaminergic, serotonergic, histaminergic subtypes).
-
A specific radioligand for each target receptor (e.g., [³H]-N-methylscopolamine for muscarinic receptors).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays (e.g., cAMP Measurement)
Functional assays are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor.
Objective: To measure the effect of this compound on the second messenger signaling pathway (e.g., cAMP production) following receptor activation.
Materials:
-
Intact cells expressing the target receptor.
-
A known agonist for the target receptor.
-
Test compound (this compound) at various concentrations.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Culture: Cells are cultured to an appropriate density in multi-well plates.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of the test compound (this compound) for a specific period.
-
Stimulation: The cells are then stimulated with a fixed concentration of a known agonist.
-
Lysis: After a defined incubation period, the cells are lysed to release intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: The data are plotted to determine the dose-response curve of the test compound in the presence of the agonist. For an antagonist, this will show a rightward shift of the agonist dose-response curve, from which the antagonist's potency (e.g., pA2 or IC50) can be calculated.
Signaling Pathways and Experimental Workflow
Muscarinic Receptor Signaling Pathways
The following diagram illustrates the general signaling pathways for Gq-coupled (M1, M3, M5) and Gi-coupled (M2, M4) muscarinic receptors.
Experimental Workflow for Receptor Binding Assay
The following diagram outlines a typical workflow for a radioligand displacement assay to determine the binding affinity of a test compound.
Conclusion
This compound is an established anticholinergic agent that functions as a muscarinic receptor antagonist. While its precise selectivity profile across the five muscarinic subtypes is not well-documented in publicly accessible sources, a comparative analysis with other anticholinergics like atropine, oxybutynin, and tolterodine provides a valuable context for its potential therapeutic applications and side-effect profile. A significant data gap exists regarding this compound's cross-reactivity with other neurotransmitter receptor systems. To fully understand its pharmacological profile and predict potential off-target effects, a comprehensive receptor screening study is warranted. The experimental protocols detailed in this guide provide a roadmap for conducting such essential preclinical safety and selectivity assessments.
Comparative Analysis of Amprotropine and its Analogs: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of amprotropine and its structurally related analogs for researchers, scientists, and drug development professionals. This compound, chemically known as 3-(diethylamino)-2,2-dimethylpropyl tropate, is an anticholinergic agent. Analogs of this compound are primarily esters of tropic acid or benzilic acid with various amino alcohols. This analysis focuses on the structure-activity relationships (SAR) that govern their anticholinergic potency.
Key Findings & Structure-Activity Relationships
The anticholinergic activity of this compound and its analogs is significantly influenced by the structural modifications in both the amino alcohol and the acidic moieties of the ester. The following observations on SAR have been compiled from available literature on related compounds:
-
Amino Alcohol Moiety: The nature of the amino alcohol portion of the ester is a critical determinant of anticholinergic potency. For instance, in a series of benzilic acid esters, the psychotropic potency, a centrally mediated anticholinergic effect, was found to be highest for qunuclidinyl esters, followed by piperidyl esters. This suggests that the steric and conformational properties of the amino alcohol ring system play a crucial role in receptor binding.[1]
-
Acid Moiety: Modifications to the acidic portion of the ester also have a profound impact on activity. For centrally active anticholinergics, an unsubstituted phenyl group is often crucial. The presence of a cycloalkyl, alkynyl, or a second unsubstituted phenyl group can also contribute to potency. Conversely, the introduction of alkyl, aryl, halide, or hydroxyl substituents on the phenyl rings tends to diminish central anticholinergic action.[2]
-
Stereochemistry: The stereochemistry of both the amino alcohol and the acid moiety can lead to significant differences in anticholinergic activity. For example, the (-) isomer of 3-diphenylacetyl quinuclidine exhibited 25 times the antispasmodic potency of its (+) isomer, highlighting the stereoselectivity of the muscarinic receptor.[1]
Comparative Data on Anticholinergic Potency
| Compound | Modification from this compound | Anticholinergic Potency (Hypothetical IC50, nM) | Selectivity (Hypothetical M1/M2 Ratio) |
| This compound | - | 10 | 1.5 |
| Analog A | Replacement of diethylamino with piperidino | 8 | 2.0 |
| Analog B | Replacement of tropic acid with benzilic acid | 5 | 1.2 |
| Analog C | Introduction of a methyl group on the phenyl ring of tropic acid | 25 | 1.0 |
| Analog D | Esterification with a quinuclidinol derivative | 2 | 3.0 |
Experimental Protocols
The evaluation of the anticholinergic activity of this compound and its analogs typically involves in vitro and in vivo assays.
In Vitro Assays: Muscarinic Receptor Binding
A fundamental method to determine the affinity of a compound for muscarinic receptors is the radioligand binding assay.
Objective: To determine the inhibitory constant (Ki) of test compounds for muscarinic acetylcholine receptors (mAChRs).
Materials:
-
Tissue preparation containing mAChRs (e.g., rat brain homogenate).
-
Radioligand (e.g., [3H]N-methylscopolamine or [3H]quinuclidinyl benzilate).
-
Test compounds (this compound and its analogs).
-
Incubation buffer (e.g., phosphate-buffered saline).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Tissue homogenates are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.
A detailed protocol for such binding assays can be adapted from established methodologies.
In Vivo Assays: Assessment of Anticholinergic Effects
In vivo studies are crucial to evaluate the physiological effects of the compounds.
Objective: To assess the central and peripheral anticholinergic effects of this compound and its analogs in animal models.
Model: Rodents (e.g., mice or rats).
Procedures:
-
Central Effects: Behavioral tests such as monitoring for hyperactivity, effects on swim maze performance, or changes in operant conditioning responses can be used to quantify central anticholinergic activity.[2]
-
Peripheral Effects: The mydriatic effect (pupil dilation) is a common indicator of peripheral anticholinergic activity. The effect of topically or systemically administered compounds on pupil diameter is measured over time.
Signaling Pathways and Experimental Workflows
The anticholinergic action of this compound and its analogs is primarily mediated through the blockade of muscarinic acetylcholine receptors, which are G-protein coupled receptors. The following diagrams illustrate the general signaling pathway and a typical experimental workflow for comparing these compounds.
Conclusion
The development of novel anticholinergic agents with improved potency and selectivity requires a systematic approach to analog synthesis and pharmacological evaluation. The structure-activity relationships for this compound and its analogs are governed by the specific chemical features of both the amino alcohol and the tropic acid-derived moieties. While direct comparative data for a comprehensive series of this compound analogs is limited in publicly accessible literature, the principles outlined in this guide, derived from closely related anticholinergic esters, provide a solid framework for future research and development in this area. Further studies focusing on the systematic modification of the this compound scaffold and the quantitative assessment of their anticholinergic activity are warranted to identify lead compounds with superior therapeutic profiles.
References
- 1. Differences in affinities of muscarinic acetylcholine receptor antagonists for brain and heart receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. STRUCTURE-ACTIVITY RELATIONS OF THE CENTRALLY ACTIVE ANTICHOLINERGIC AGENTS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
Head-to-Head Study: A Comparative Analysis of Amprotropine and Glycopyrrolate
A comprehensive comparison of the pharmacological and clinical profiles of Amprotropine and Glycopyrrolate is currently not feasible due to a significant lack of available scientific data for this compound. While Glycopyrrolate is a well-documented anticholinergic agent with extensive clinical use, information regarding this compound is sparse and largely confined to its chemical properties and historical veterinary applications.
This guide will provide a detailed overview of the available information for both compounds, highlighting the extensive data for Glycopyrrolate and the existing knowledge gap for this compound. This will be presented in a manner that adheres to the requested format for researchers, scientists, and drug development professionals.
Glycopyrrolate: A Comprehensive Profile
Glycopyrrolate is a quaternary ammonium anticholinergic agent that acts as a competitive antagonist of acetylcholine at peripheral muscarinic receptors.[1][2][3] Its quaternary structure limits its ability to cross the blood-brain barrier, resulting in fewer central nervous system side effects compared to tertiary amine anticholinergics like atropine.[4]
Mechanism of Action
Glycopyrrolate competitively blocks the action of acetylcholine on muscarinic receptors located on smooth muscle, cardiac muscle, exocrine glands, and in the autonomic ganglia.[3] This inhibition leads to a reduction in salivary, tracheobronchial, and pharyngeal secretions, decreased gastric acid production, and reduced gastrointestinal motility.[3][5]
Below is a diagram illustrating the signaling pathway of acetylcholine at the muscarinic receptor and the inhibitory effect of Glycopyrrolate.
References
In Vivo Comparative Analysis of Muscarinic Antagonists: Tiotropium as a Benchmark for Novel Compounds like Amprotropine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in vivo data for Tiotropium, a well-established long-acting muscarinic antagonist (LAMA), and outlines the necessary experimental framework for evaluating less-characterized compounds such as Amprotropine. Due to a lack of available in vivo research data for this compound, this document establishes Tiotropium as the benchmark for assessing the potential efficacy and safety of new anticholinergic bronchodilators.
Introduction to Muscarinic Antagonists in Respiratory Medicine
Muscarinic antagonists are a cornerstone in the management of obstructive airway diseases like chronic obstructive pulmonary disease (COPD) and asthma.[1][2] They function by blocking the effects of acetylcholine at muscarinic receptors in the airways, leading to smooth muscle relaxation and bronchodilation.[1][2][3][4] Tiotropium is a widely used LAMA, valued for its long duration of action and site-specific effects in the lungs.[1][4][5] This guide will delve into the in vivo profile of Tiotropium to provide a reference for the evaluation of other muscarinic antagonists.
Mechanism of Action: The M3 Receptor Blockade
The primary mechanism of action for Tiotropium involves the blockade of M3 muscarinic receptors on airway smooth muscle cells.[1][2][3] This action inhibits acetylcholine-mediated bronchoconstriction, resulting in bronchodilation.[1][2] Tiotropium also has a kinetic selectivity for M1 and M3 receptors over M2 receptors, which contributes to its sustained bronchodilator effect.[3][4]
Below is a diagram illustrating the signaling pathway of muscarinic antagonists.
Caption: Muscarinic antagonist signaling pathway.
In Vivo Performance Data: Tiotropium
The following table summarizes key in vivo performance metrics for Tiotropium, serving as a benchmark for the evaluation of new chemical entities.
| Parameter | Species | Dosage | Route of Administration | Key Findings | Reference |
| Bronchodilation | Human (COPD) | 18 µg, once daily | Inhalation | Significant improvement in FEV1 trough response compared to ipratropium. | [6] |
| Duration of Action | Human | 18 µg | Inhalation | Bronchodilation lasts for 24 hours. | [1] |
| Exacerbation Reduction | Human (COPD) | 18 µg, once daily | Inhalation | Reduced risk of exacerbations compared to placebo. | [7] |
| Quality of Life | Human (COPD) | 18 µg, once daily | Inhalation | Improved health-related quality of life. | [7] |
| Cardiac Safety | Human | 18 µg and 54 µg | Inhalation | No significant effect on QTc interval. | [5] |
Experimental Protocols for In Vivo Comparison
To evaluate a novel muscarinic antagonist like this compound against a standard like Tiotropium, a rigorous in vivo experimental workflow is essential.
Animal Models
Standardized animal models of airway hyperreactivity are crucial. A commonly used model is the mouse model of allergic asthma, where animals are sensitized and challenged with an allergen such as house dust mite (HDM).[8][9]
Measurement of Bronchodilation
The forced oscillation technique (FOT) is the gold standard for assessing pulmonary function in small animals in vivo.[8] This technique measures respiratory system resistance (Rrs) and elastance (Ers) to quantify the degree of bronchoconstriction and the response to bronchodilators.[9]
Experimental Workflow
The following diagram outlines a typical in vivo experimental workflow for comparing bronchodilators.
Caption: In vivo experimental workflow.
Conclusion
Tiotropium stands as a well-characterized LAMA with a proven in vivo efficacy and safety profile. For novel muscarinic antagonists like this compound to be considered viable therapeutic candidates, they must undergo rigorous in vivo testing. The experimental protocols and benchmarks established by extensive research on Tiotropium provide a clear roadmap for the preclinical development of the next generation of respiratory therapeutics. Future studies are warranted to generate the necessary in vivo data for a direct and meaningful comparison of this compound with Tiotropium.
References
- 1. Tiotropium bromide - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Tiotropium Bromide? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Tiotropium Bromide: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. [Comparison of tiotropium inhalation capsules and ipratropium metered dose inhaler in a randomized, double-blind, double-dummy, efficacy and safety study in patients with chronic obstructive pulmonary disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tiotropium versus ipratropium bromide for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel in vivo System to Test Bronchodilators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating the Anticholinergic Effects of Amprotropine in a Mouse Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticholinergic effects of Amprotropine with the well-established anticholinergic agents, atropine and scopolamine, in a mouse model. The information presented herein is intended to facilitate the objective assessment of this compound's performance and is supported by experimental data from scientific literature.
Comparative Analysis of Anticholinergic Potency
To objectively evaluate the anticholinergic properties of this compound, its activity is compared against the benchmark antagonists, atropine and scopolamine. The following tables summarize key quantitative data from in vitro and in vivo studies.
In Vitro Anticholinergic Activity
The affinity of a compound for muscarinic acetylcholine receptors is a primary indicator of its anticholinergic potency. This is typically quantified by the inhibition constant (Ki) from radioligand binding assays and the pA2 value from functional assays in isolated tissues. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.
| Compound | Receptor Subtype | Test System | pA2 Value | Ki (nM) |
| This compound | M1-M5 (non-selective) | Data Not Available | Data Not Available | Data Not Available |
| Atropine | M1 | Rabbit Vas Deferens | 7.05 ± 0.05[1] | |
| M2 | Rat Atrium | 7.25 ± 0.04[1] | ||
| M3 | Rat Ileum | 6.88 ± 0.05[1] | ||
| M1-M5 (non-selective) | Mouse Ileum | 8.89 ± 0.03[2] | ||
| M2 | Human m2 (CHO-K1 cells) | 9.45 ± 0.31[1] | ||
| M3 | Human m3 (CHO-K1 cells) | 9.30 ± 0.19[1] | ||
| Scopolamine | M1-M5 (non-selective) | Data Not Available | Data Not Available | Data Not Available |
Note: Direct comparative in vitro data for this compound is limited in the public domain. The data for atropine is provided from various studies to serve as a benchmark.
In Vivo Anticholinergic Effects in Mice
In vivo assays in mouse models provide crucial information on the physiological effects of anticholinergic drugs. Key parameters include the inhibition of salivation and intestinal motility.
| Compound | Assay | Mouse Strain | Dose | Effect |
| This compound Phosphate | Acetic Acid-Induced Writhing | Not Specified | Not Specified | Ineffective[3] |
| Atropine Sulfate | Acetic Acid-Induced Writhing | Not Specified | Not Specified | Less potent than dicyclomine and orphenadrine[3] |
| Atropine | Salivary Secretion (Pilocarpine-induced) | Not Specified | 15 mg/kg (i.p.) | 35% reduction in parotid gland perfusion[4] |
| Scopolamine | Salivary Secretion (Pilocarpine-induced) | Not Specified | 5 mg/kg (i.p.) | 29% reduction in parotid gland perfusion[4] |
| Atropine | Intestinal Motility (Charcoal Meal) | Not Specified | Not Specified | Dose-dependent inhibition[5] |
| Scopolamine | Intestinal Motility (Charcoal Meal) | Not Specified | Not Specified | Dose-dependent inhibition[6] |
| Scopolamine | Locomotor Activity | C57BL/DJ mice | 0.5 and 1 mg/kg | Increased general activity[7] |
Note: The study by Kelkar (1977) found this compound phosphate to be ineffective in the acetic acid-induced writhing test in mice, a model where anticholinergic activity can play a role in analgesia. This suggests a potentially lower in vivo anticholinergic potency compared to atropine under these experimental conditions.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following are standard protocols for assessing anticholinergic effects in a mouse model.
In Vivo: Pilocarpine-Induced Salivation Assay
Objective: To quantify the inhibitory effect of a test compound on salivary secretion.
Materials:
-
Male/Female mice (e.g., C57BL/6), 8-10 weeks old
-
Test compound (this compound), reference standards (Atropine, Scopolamine)
-
Pilocarpine hydrochloride
-
Saline solution (0.9% NaCl)
-
Cotton balls of a pre-determined weight
-
Anesthetic agent (e.g., ketamine/xylazine cocktail)
-
Microbalance
Procedure:
-
Fast mice for 12 hours with free access to water.
-
Administer the test compound or vehicle (saline) intraperitoneally (i.p.) or via the desired route.
-
After a specified pretreatment time (e.g., 30 minutes), anesthetize the mice.
-
Place a pre-weighed cotton ball into the mouth of each mouse.
-
Administer pilocarpine hydrochloride (e.g., 2 mg/kg, i.p.) to stimulate salivation.
-
After a fixed period (e.g., 15 minutes), carefully remove the cotton ball from the mouse's mouth.
-
Immediately weigh the cotton ball on a microbalance.
-
The weight difference represents the amount of saliva secreted.
-
Calculate the percentage inhibition of salivation for the test compound compared to the vehicle control group.
In Vivo: Charcoal Meal Intestinal Transit Assay
Objective: To measure the effect of a test compound on gastrointestinal motility.
Materials:
-
Male/Female mice (e.g., Swiss albino), 8-10 weeks old
-
Test compound (this compound), reference standards (Atropine, Scopolamine)
-
Charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia)
-
Saline solution (0.9% NaCl)
-
Oral gavage needle
Procedure:
-
Fast mice for 18-24 hours with free access to water.
-
Administer the test compound or vehicle (saline) i.p. or via the desired route.
-
After a specified pretreatment time (e.g., 30 minutes), administer the charcoal meal orally (e.g., 0.2 mL per mouse) using a gavage needle.
-
After a fixed time (e.g., 20-30 minutes), humanely euthanize the mice by cervical dislocation.
-
Carefully dissect the small intestine from the pyloric sphincter to the ileocecal junction.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pyloric sphincter.
-
Calculate the percentage of intestinal transit for each mouse.
-
Compare the intestinal transit in the test compound group to the vehicle control group.
Visualizing the Mechanism and Workflow
To better understand the underlying pharmacology and the experimental process, the following diagrams are provided.
Caption: Cholinergic signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating anticholinergic effects.
References
- 1. Stereoselective increase in cholinergic transmission by R-(+)-hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Agonist (carbachol) and antagonist (atropine) affinities expressed as pEC50 or pA2 respectively on the isolated mice ileum and distal colon of control mice and mice fed Curcuma extract over seven days. - Public Library of Science - Figshare [plos.figshare.com]
- 3. Atropine substitutes and the writhing syndrome in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sublingual Atropine Administration as a Tool to Decrease Salivary Glands’ PSMA-Ligand Uptake: A Preclinical Proof of Concept Study Using [68Ga]Ga-PSMA-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of atropine on gastrointestinal motility and the bioavailability of cyclosporine A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative pharmacological profile of muscarinic agonists in the isolated ileum, the pithed rat, and the mouse charcoal meal transit test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Reproducibility of Amprotropine's Effects on Smooth Muscle Contraction: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacological effects of amprotropine and other key antimuscarinic agents on smooth muscle contraction. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document focuses on the established principles of antimuscarinic action, comparative data for well-characterized drugs such as atropine and scopolamine, and standardized experimental protocols relevant to the field. This approach aims to provide a framework for researchers to evaluate the potential effects of this compound and to design experiments for its characterization.
Introduction to Antimuscarinic Agents and Smooth Muscle Contraction
Smooth muscle contraction is a fundamental physiological process regulated by the autonomic nervous system. The parasympathetic branch, through the release of acetylcholine (ACh), plays a pivotal role in initiating contraction in various smooth muscle tissues, including those in the gastrointestinal tract, bladder, and airways. ACh acts on muscarinic receptors, primarily the M3 subtype on smooth muscle cells, to trigger a signaling cascade that leads to contraction.
Antimuscarinic agents, such as this compound, atropine, and scopolamine, are competitive antagonists of muscarinic receptors. By blocking the binding of ACh, these drugs inhibit parasympathetic stimulation and induce smooth muscle relaxation. Their clinical and research applications are widespread, ranging from the treatment of overactive bladder and gastrointestinal disorders to use as mydriatics and antisecretory agents.
Comparative Pharmacological Data
Table 1: Comparative Antimuscarinic Potency (pA2 values) on Guinea Pig Ileum
| Compound | Agonist | pA2 Value (Mean ± SEM) | Reference Tissue |
| This compound | Acetylcholine | Data not available | Guinea Pig Ileum |
| Atropine | Acetylcholine | 8.9 - 9.2 | Guinea Pig Ileum |
| Scopolamine | Acetylcholine | 9.0 - 9.3 | Guinea Pig Ileum |
Note: The pA2 values for atropine and scopolamine are representative values from various pharmacological studies. The lack of data for this compound highlights a significant gap in the publicly available scientific literature.
Experimental Protocols
To ensure the reproducibility of studies on the effects of this compound and other antimuscarinics on smooth muscle contraction, standardized experimental protocols are crucial. The following outlines a typical methodology for an in vitro guinea pig ileum preparation, a classic model for studying anticholinergic activity.
Isolated Guinea Pig Ileum Preparation
1. Tissue Preparation:
- A male guinea pig (250-350 g) is euthanized by a humane method.
- The abdomen is opened, and a segment of the terminal ileum is excised and placed in a petri dish containing warm, oxygenated Tyrode's solution.
- The lumen of the ileum segment is gently flushed to remove its contents.
- A 2-3 cm segment is cut and the mesentery is carefully removed.
- The segment is mounted in a 10-20 mL organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with a mixture of 95% O2 and 5% CO2.
- One end of the tissue is attached to a fixed hook, and the other end is connected to an isometric force transducer.
- The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of 1 g, with the bathing solution being changed every 15 minutes.
2. Experimental Procedure:
- Agonist Concentration-Response Curve: A cumulative concentration-response curve to a contractile agonist, typically acetylcholine (ACh), is generated. ACh is added to the organ bath in increasing concentrations (e.g., 10⁻⁹ M to 10⁻³ M), and the resulting contraction is recorded.
- Antagonist Incubation: The tissue is washed repeatedly to return to baseline tension. The antagonist (e.g., this compound, atropine, or scopolamine) is then added to the organ bath at a specific concentration and allowed to incubate for a predetermined period (e.g., 20-30 minutes) to ensure equilibrium.
- Shift in Agonist Concentration-Response Curve: In the presence of the antagonist, a second cumulative concentration-response curve to ACh is generated. A competitive antagonist will cause a parallel rightward shift of the concentration-response curve without a change in the maximum response.
- Data Analysis: The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the Schild plot provides the pA2 value.
Signaling Pathways
The mechanism of action of this compound and other antimuscarinic drugs involves the blockade of the Gq-protein coupled M3 muscarinic receptor signaling pathway in smooth muscle cells.
Caption: Muscarinic M3 receptor signaling pathway in smooth muscle cells.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the antagonist activity of a compound like this compound on isolated smooth muscle tissue.
Caption: Workflow for determining the pA2 value of an antagonist.
Conclusion
While this compound is classified as an antimuscarinic agent, a comprehensive understanding of its potency and reproducibility of its effects on smooth muscle contraction is hampered by the lack of publicly available, quantitative experimental data. This guide provides a framework for its comparative evaluation by presenting data for well-characterized alternatives, detailing standardized experimental protocols, and illustrating the underlying signaling pathways and experimental workflows. Further research is warranted to generate specific pharmacological data for this compound to fully elucidate its profile and potential therapeutic applications. Researchers are encouraged to utilize the described methodologies to conduct such investigations and contribute to the body of scientific knowledge on this compound.
Safety Operating Guide
Navigating the Disposal of Amprotropine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive framework for the safe handling and disposal of amprotropine, ensuring compliance with regulatory standards and promoting a culture of safety within the laboratory.
Given the absence of specific federal disposal guidelines for this compound, a conservative approach, treating the compound as potentially hazardous, is recommended. This ensures the highest level of safety and compliance.
I. This compound Disposal Decision Framework
The primary step in determining the correct disposal procedure for any chemical is to ascertain its regulatory status. For this compound, the immediate question is whether it qualifies as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), governed by the U.S. Environmental Protection Agency (EPA).
A. Hazardous Waste Characterization:
A waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics:
-
Ignitability: Flashpoint below 140°F (60°C).
-
Corrosivity: pH less than or equal to 2, or greater than or equal to 12.5.
-
Reactivity: Unstable under normal conditions, may react with water, or can generate toxic gases.
-
Toxicity: Harmful when ingested or absorbed.
Currently, this compound is not explicitly found on the EPA's P-list (acutely hazardous) or U-list (toxic) of hazardous wastes. However, a definitive determination of its characteristics would require laboratory analysis. One supplier ships this compound as a non-hazardous chemical, which pertains to transportation regulations and not necessarily disposal standards.[1]
Recommendation: In the absence of conclusive data, it is prudent to manage this compound waste as if it were a hazardous pharmaceutical waste.
II. Standard Operating Procedure for this compound Disposal
This section outlines a step-by-step process for the safe disposal of this compound from a laboratory setting.
Step 1: Waste Identification and Segregation
-
Unused or Expired this compound: Pure, unused, or expired this compound should be considered for disposal. Do not mix with other chemical waste.
-
Contaminated Materials: Any items that have come into direct contact with this compound, such as personal protective equipment (gloves, lab coats), weigh boats, pipette tips, and contaminated glassware, must be treated as contaminated waste.
-
Empty Containers: Containers that held pure this compound should be managed as hazardous waste unless they are triple-rinsed. The rinsate from this process must be collected and disposed of as hazardous waste.
Step 2: Waste Collection and Containment
-
Solid Waste:
-
Collect all solid this compound waste in a designated, leak-proof, and durable container with a secure lid.
-
The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "this compound."
-
-
Liquid Waste:
-
If this compound is in a solution, collect the liquid waste in a compatible, sealed, and clearly labeled hazardous waste container.
-
Ensure the container material is compatible with the solvent used.
-
-
Sharps:
-
Any contaminated sharps (needles, syringes, scalpels) must be placed in a designated, puncture-resistant sharps container that is also labeled as hazardous waste.
-
Step 3: Labeling and Storage
-
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The accumulation start date (the date the first piece of waste is placed in the container)
-
An indication of the hazards (e.g., "Toxic")
-
-
Store waste containers in a designated satellite accumulation area within the laboratory, away from general lab traffic and incompatible materials.
Step 4: Professional Disposal
-
Engage a Licensed Vendor: The disposal of hazardous and potentially hazardous pharmaceutical waste must be conducted by a licensed hazardous waste disposal company.
-
Consult EHS: Coordinate with your institution's Environmental Health and Safety (EHS) office. They will provide guidance on the proper procedures for waste pickup and disposal in accordance with federal, state, and local regulations.
-
Documentation: Maintain a detailed inventory of the waste being disposed of and ensure all required documentation, such as a hazardous waste manifest, is completed accurately.
Prohibited Actions:
-
DO NOT dispose of this compound down the sanitary sewer.
-
DO NOT place this compound waste in the regular trash or biohazard bags.
-
DO NOT mix this compound waste with other incompatible waste streams.
III. Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, the following table summarizes general thresholds for hazardous waste generation that laboratories should be aware of. Exceeding these quantities may result in stricter regulatory requirements.
| Waste Generator Category | Monthly Hazardous Waste Generation | On-site Accumulation Time Limit |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) of non-acute hazardous waste and ≤ 1 kg (2.2 lbs) of acute hazardous waste | No time limit, but quantity cannot exceed 1,000 kg |
| Small Quantity Generator (SQG) | > 100 kg (220 lbs) but < 1,000 kg (2,200 lbs) of non-acute hazardous waste and ≤ 1 kg (2.2 lbs) of acute hazardous waste | 180 days (or 270 days if waste must be transported over 200 miles) |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,200 lbs) of non-acute hazardous waste or > 1 kg (2.2 lbs) of acute hazardous waste | 90 days |
IV. This compound Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management plan and EHS professionals for guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
